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  • Product: Cyclobutyl 3-methoxyphenyl ketone
  • CAS: 898790-44-8

Core Science & Biosynthesis

Foundational

Comprehensive Synthesis and Mechanistic Evaluation of Cyclobutyl 3-Methoxyphenyl Ketone

Abstract Cyclobutyl 3-methoxyphenyl ketone (CAS: 898790-44-8) is a highly valuable building block in medicinal chemistry, frequently utilized in the development of CNS-active compounds and kinase inhibitors. The incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclobutyl 3-methoxyphenyl ketone (CAS: 898790-44-8) is a highly valuable building block in medicinal chemistry, frequently utilized in the development of CNS-active compounds and kinase inhibitors. The incorporation of a cyclobutyl ring imparts unique conformational rigidity and lipophilicity, while the 3-methoxyphenyl moiety serves as a versatile electronic handle for downstream functionalization. This technical guide outlines the retrosynthetic logic, mechanistic causality, and self-validating experimental protocols required to synthesize this target molecule with high purity and yield, evaluating two distinct organometallic pathways.

Retrosynthetic Strategy & Pathway Selection

The synthesis of aryl cyclobutyl ketones fundamentally relies on carbon-carbon bond formation via nucleophilic acyl substitution or addition. Breaking down the target molecule reveals two primary, commercially viable retrosynthetic pathways:

  • Route A (Nitrile Addition): Utilizes the addition of 3-methoxyphenylmagnesium bromide to cyclobutanecarbonitrile. This route is highly atom-economical and scalable for industrial applications.

  • Route B (Weinreb Amide Addition): Utilizes the addition of cyclobutylmagnesium bromide to 3-methoxy-N-methoxy-N-methylbenzamide. This route is the gold standard in medicinal chemistry for precision ketone synthesis, avoiding the common pitfalls of over-alkylation.

Retrosynthesis Target Cyclobutyl 3-methoxyphenyl ketone (Target Molecule) RouteA Route A: Nitrile Addition (Scalable) Target->RouteA RouteB Route B: Weinreb Amide (High Precision) Target->RouteB PrecursorA1 3-Methoxyphenylmagnesium bromide RouteA->PrecursorA1 PrecursorA2 Cyclobutanecarbonitrile RouteA->PrecursorA2 PrecursorB1 Cyclobutylmagnesium bromide RouteB->PrecursorB1 PrecursorB2 3-Methoxy-N-methoxy-N-methylbenzamide RouteB->PrecursorB2

Retrosynthetic pathways for Cyclobutyl 3-methoxyphenyl ketone via Nitrile or Weinreb Amide.

Mechanistic Causality: Overcoming Over-Alkylation

A critical challenge in ketone synthesis via Grignard addition to standard esters or acid chlorides is the rapid collapse of the initial tetrahedral intermediate. The newly formed ketone is often more electrophilic than the starting ester, leading to an uncontrolled second Grignard addition and the formation of an undesired tertiary alcohol ()[1].

The Weinreb Amide Solution (Route B): To ensure absolute chemoselectivity, Route B employs a Weinreb amide. As first established by Nahm and Weinreb, the presence of the N-methoxy group fundamentally alters the transition state ()[2]. Upon nucleophilic attack by cyclobutylmagnesium bromide, the magnesium ion coordinates simultaneously to the tetrahedral oxygen and the methoxy oxygen. This forms a highly stable, 5-membered chelate ring. This intermediate is robust under the reaction conditions and does not collapse to form the ketone until the reaction is deliberately quenched with an aqueous acid. By the time the ketone is released, the Grignard reagent has been safely neutralized, completely preventing over-addition[2].

WeinrebMechanism Step1 Weinreb Amide Substrate Step2 Grignard Addition (CyclobutylMgBr) Step1->Step2 Nucleophilic Attack Step3 Stable Chelated Tetrahedral Intermediate Step2->Step3 Mg2+ Coordination (Prevents Over-addition) Step4 Acidic Quench (Aqueous HCl) Step3->Step4 Hydrolysis Step5 Target Ketone Product Step4->Step5 Collapse & Release

Mechanistic pathway of the Weinreb amide Grignard addition preventing over-alkylation.

The Nitrile Hydrolysis Bottleneck (Route A): Conversely, Route A relies on the addition of a Grignard reagent to a nitrile, which follows second-order kinetics to form a stable metallo-ketimine salt ()[3]. While this inherently prevents over-addition (as the imine salt is unreactive toward further Grignard attack), the causality of the workflow shifts to the quench phase. The nitrogen anion does not spontaneously eliminate; therefore, stoichiometric aqueous acid and elevated temperatures are strictly required to drive the hydrolysis equilibrium forward, converting the intermediate ketimine into the final ketone[3].

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure mechanistic fidelity.

Protocol A: Synthesis via Nitrile Addition (Industrial Scale)

Note: Ensure all glassware is oven-dried and purged with inert gas (N₂ or Ar).

  • Preparation: Charge a 500 mL 3-neck flask equipped with a magnetic stirrer, temperature probe, and addition funnel with cyclobutanecarbonitrile (10.0 g, 123 mmol, 1.0 equiv) and anhydrous THF (100 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Grignard Addition: Add 3-methoxyphenylmagnesium bromide (148 mL of a 1.0 M solution in THF, 148 mmol, 1.2 equiv) dropwise via the addition funnel over 45 minutes. IPC: Maintain internal temperature below 15 °C to prevent solvent reflux and side reactions.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4 hours. IPC: Aliquot a 0.1 mL sample, quench in 1M HCl, and analyze via GC-MS to confirm the disappearance of the nitrile.

  • Hydrolysis (Critical Step): Cool the mixture back to 0 °C. Cautiously add 2M aqueous HCl (150 mL) dropwise (Exothermic). Once the addition is complete, attach a reflux condenser and heat the biphasic mixture to 60 °C for 2 hours. This thermal acidic step is mandatory to hydrolyze the stubborn ketimine intermediate[3].

  • Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 100 mL). Combine organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate) to yield Cyclobutyl 3-methoxyphenyl ketone as a pale yellow oil.

Protocol B: Synthesis via Weinreb Amide (High-Precision)
  • Preparation: Charge a 250 mL flask with 3-methoxy-N-methoxy-N-methylbenzamide (10.0 g, 51.2 mmol, 1.0 equiv) and anhydrous THF (80 mL) under N₂.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add cyclobutylmagnesium bromide (113 mL of a 0.5 M solution in THF, 56.3 mmol, 1.1 equiv) dropwise over 30 minutes.

  • Maturation: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. IPC: TLC (80:20 Hexanes:EtOAc) should indicate complete consumption of the Weinreb amide. The stable chelate prevents any diaddition, so exact stoichiometry is less critical than in standard ester reactions[2].

  • Mild Quench: Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl (50 mL). Unlike Protocol A, no harsh heating is required; the tetrahedral intermediate collapses instantly upon neutralization[2].

  • Workup: Dilute with Ethyl Acetate (100 mL). Separate the layers, wash the organic phase with water (50 mL) and brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo. The resulting product often requires minimal to no chromatographic purification.

Quantitative Analytics & Route Comparison

The selection of the synthetic route dictates the operational parameters and the impurity profile. The data below summarizes the comparative metrics of both methodologies.

ParameterRoute A (Nitrile Addition)Route B (Weinreb Amide)
Overall Yield 65 - 75%85 - 95%
Reaction Time 6 - 8 hours3 - 4 hours
Key Intermediate Metallo-ketimine saltChelated tetrahedral intermediate
Quench Conditions 2M HCl, 60 °C (Harsh/Thermal)Sat. NH₄Cl, 25 °C (Mild)
Primary Impurity Unhydrolyzed ketimineTrace homocoupled Grignard
Scalability Excellent (Low reagent cost)Moderate (Higher precursor cost)

References

  • Title: N-methoxy-n-methylamides as effective acylating agents Source: Tetrahedron Letters URL: [Link]

  • Title: Synthesis of ketimines, ketones, and amines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry Source: Industrial & Engineering Chemistry Research URL: [Link]

Sources

Exploratory

Chemical properties of cyclobutyl-(3-methoxyphenyl)methanone

An In-depth Technical Guide to the Chemical Properties of Cyclobutyl-(3-methoxyphenyl)methanone Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of cyc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of Cyclobutyl-(3-methoxyphenyl)methanone

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of cyclobutyl-(3-methoxyphenyl)methanone. As a specialized aryl ketone, this compound incorporates a strained cyclobutane ring and a methoxy-substituted aromatic moiety, making it a molecule of significant interest for researchers in synthetic organic chemistry and drug development. Due to the limited availability of direct experimental data for this specific meta-isomer, this guide synthesizes information from established chemical principles and data from closely related structural analogs to provide a robust predictive profile. We will delve into its physicochemical characteristics, outline detailed synthetic protocols, predict its spectroscopic signature, and explore its chemical reactivity. This document is intended to serve as a foundational resource for scientists investigating the potential of this and similar scaffolds in medicinal chemistry and materials science.

Introduction and Significance

Cyclobutyl-(3-methoxyphenyl)methanone is an aromatic ketone with the molecular formula C₁₂H₁₄O₂. Its structure is characterized by a carbonyl group linking a cyclobutane ring to a benzene ring substituted with a methoxy group at the meta-position. The incorporation of a cyclobutane ring is of particular interest in medicinal chemistry, as this strained four-membered carbocycle can enhance pharmacological properties such as metabolic stability and binding affinity by introducing a unique three-dimensional geometry.[1][2][3] The methoxyphenyl group is also a common feature in many biologically active compounds.

While aryl cyclobutyl ketones are recognized as valuable synthetic intermediates, direct experimental literature on the 3-methoxy isomer is scarce.[1] This guide aims to fill this knowledge gap by providing a detailed, predictive analysis grounded in the well-established chemistry of its constituent functional groups and data from analogous structures.

Physicochemical Properties

The physical and chemical properties of cyclobutyl-(3-methoxyphenyl)methanone are predicted based on data from analogous compounds such as benzophenone derivatives and other aryl ketones.[4] These properties are essential for its handling, purification, and use in synthetic applications.

PropertyPredicted Value / DescriptionRationale / Source
Molecular Formula C₁₂H₁₄O₂-
Molecular Weight 190.24 g/mol -
Appearance Predicted to be a colorless to pale yellow liquid or low-melting solid at room temperature.Based on analogs like cyclobutyl methyl ketone and 4-methoxybenzophenone.[4][5]
Boiling Point ~290-310 °C at 760 mmHgExtrapolated from similar aromatic ketones.
Melting Point Not readily available; likely a low-melting solid.The para-isomer, (4-methoxyphenyl)cyclobutylmethanone, is a solid.
Solubility Insoluble in water; soluble in common organic solvents like dichloromethane, diethyl ether, ethyl acetate, and acetone.General solubility for moderately polar organic compounds.
Density ~1.05 - 1.10 g/mLPredicted based on similar aromatic ketones.

Synthesis of Cyclobutyl-(3-methoxyphenyl)methanone

The synthesis of this target molecule can be approached through several established methods for forming aryl ketones. The two most logical and direct strategies are Friedel-Crafts acylation and the addition of an organometallic reagent to a carbonyl-containing precursor.

Synthetic Route A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming C-C bonds with aromatic rings.[6][7] To obtain the desired meta substitution pattern, the starting aromatic compound must have substituents that direct the incoming acyl group to the 3-position. A direct acylation of anisole (methoxybenzene) would predominantly yield the ortho and para isomers due to the directing effect of the methoxy group.[8] Therefore, a more strategic approach is required, such as starting with 3-bromoanisole.

Friedel_Crafts_Acylation_Workflow Anisole 3-Bromoanisole ReactionVessel Reaction Mixture (0°C to rt) Anisole->ReactionVessel AcylChloride Cyclobutanecarbonyl Chloride AcylChloride->ReactionVessel LewisAcid AlCl₃ (Lewis Acid) LewisAcid->ReactionVessel Solvent Anhydrous Solvent (e.g., DCM, CS₂) Solvent->ReactionVessel Workup Aqueous Workup (HCl, H₂O) ReactionVessel->Workup 1. Reaction Purification Purification (Column Chromatography) Workup->Purification 2. Extraction Product Cyclobutyl-(3-bromophenyl)methanone Purification->Product 3. Isolation Coupling Buchwald-Hartwig Coupling (or similar) with Methanol/MeONa Product->Coupling FinalProduct Cyclobutyl-(3-methoxyphenyl)methanone Coupling->FinalProduct 4. Methoxylation

Caption: Workflow for the synthesis via Friedel-Crafts Acylation.

Detailed Experimental Protocol (Generalized):

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Lewis Acid Suspension: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). The suspension is cooled to 0 °C in an ice bath.

  • Acylium Ion Formation: Cyclobutanecarbonyl chloride (1.0 equivalent) is dissolved in the same anhydrous solvent and added dropwise to the AlCl₃ suspension with vigorous stirring. The mixture is stirred for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.[6]

  • Addition of Aromatic Substrate: 3-Bromoanisole (1.0 equivalent) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction mixture is slowly poured into a flask containing crushed ice and concentrated HCl to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated NaHCO₃ solution, water, and brine, then dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure, and the crude product (cyclobutyl-(3-bromophenyl)methanone) is purified by column chromatography on silica gel.

  • Methoxylation: The resulting bromo-substituted ketone undergoes a subsequent nucleophilic aromatic substitution or a transition-metal-catalyzed coupling reaction (e.g., Buchwald-Hartwig amination conditions adapted for methoxylation) with sodium methoxide to yield the final product.

Synthetic Route B: Grignard Reaction

A more direct route involves the reaction of a cyclobutyl Grignard reagent with a 3-methoxy-substituted benzoyl derivative. This method avoids the regioselectivity issues of Friedel-Crafts acylation on an activated ring.[9][10][11]

Grignard_Synthesis_Workflow Mg Magnesium Turnings GrignardFormation Grignard Reagent Formation Mg->GrignardFormation Solvent Anhydrous THF/Ether Solvent->GrignardFormation CyclobutylBromide Cyclobutyl Bromide CyclobutylBromide->GrignardFormation GrignardReagent Cyclobutylmagnesium Bromide GrignardFormation->GrignardReagent Addition Nucleophilic Addition GrignardReagent->Addition Benzonitrile 3-Methoxybenzonitrile Benzonitrile->Addition Intermediate Imine Intermediate Addition->Intermediate 1. Reaction Hydrolysis Acidic Hydrolysis (e.g., aq. H₂SO₄) Intermediate->Hydrolysis 2. Workup Product Cyclobutyl-(3-methoxyphenyl)methanone Hydrolysis->Product 3. Isolation

Caption: Workflow for the synthesis via Grignard Reaction.

Detailed Experimental Protocol (Generalized):

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 equivalents) are placed in anhydrous diethyl ether or THF. A small crystal of iodine can be added to initiate the reaction. A solution of cyclobutyl bromide (1.1 equivalents) in the same anhydrous solvent is added dropwise at a rate that maintains a gentle reflux. After the addition, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition: The solution of the freshly prepared cyclobutylmagnesium bromide is cooled to 0 °C. A solution of 3-methoxybenzonitrile (1.0 equivalent) in anhydrous THF is added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Hydrolysis: After cooling, the reaction is quenched by slow, careful addition of aqueous sulfuric acid (e.g., 10% H₂SO₄) while cooling in an ice bath. This step hydrolyzes the intermediate imine to the ketone.

  • Work-up: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous Na₂SO₄.

  • Purification: The solvent is evaporated under reduced pressure, and the resulting crude ketone is purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis (Predicted)

The structural elucidation of cyclobutyl-(3-methoxyphenyl)methanone would rely on standard spectroscopic techniques. The following are predicted spectra based on its structure and data from analogous compounds.[12][13][14][15]

¹H NMR Spectroscopy
  • Aromatic Protons (δ 7.1-7.6 ppm): The four protons on the benzene ring will appear as a complex multiplet. Due to the meta substitution, distinct signals are expected: a triplet around δ 7.4 ppm (H5), a doublet of doublets around δ 7.3 ppm (H6), a singlet or narrow triplet near δ 7.2 ppm (H2), and a doublet of doublets around δ 7.1 ppm (H4).

  • Methoxy Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the -OCH₃ group.

  • Cyclobutyl Methine Proton (δ ~3.5-3.8 ppm): The single proton on the carbon adjacent to the carbonyl (α-proton) will appear as a quintet or multiplet.

  • Cyclobutyl Methylene Protons (δ ~1.8-2.4 ppm): The remaining six protons on the cyclobutane ring will appear as overlapping multiplets in the aliphatic region.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (δ ~200 ppm): The ketone carbonyl carbon is expected to have a chemical shift in this downfield region.[16]

  • Aromatic Carbons (δ ~110-160 ppm): Six distinct signals are expected. The carbon bearing the methoxy group (C3) will be highly shielded (~160 ppm). The carbon attached to the carbonyl group (C1) will be around 138 ppm. The other four aromatic carbons will appear between 112 and 130 ppm.

  • Methoxy Carbon (δ ~55 ppm): A characteristic signal for the -OCH₃ carbon.

  • Cyclobutyl Carbons (δ ~18-45 ppm): The α-carbon will be the most deshielded (~45 ppm), followed by the β-carbons (~25 ppm) and the γ-carbon (~18 ppm).

Infrared (IR) Spectroscopy
  • C=O Stretch (1670-1685 cm⁻¹): A strong, sharp absorption band characteristic of an aryl ketone. The frequency is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[16][17][18]

  • C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Medium to weak bands just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic) (2850-2980 cm⁻¹): Medium to strong bands corresponding to the cyclobutyl and methoxy C-H bonds.

  • C-O-C Stretch (1250-1280 cm⁻¹ and 1030-1050 cm⁻¹): Two characteristic bands for the aryl ether linkage (asymmetric and symmetric stretching).

  • C=C Stretch (Aromatic) (~1600, 1585, 1470 cm⁻¹): Several bands of variable intensity.

Mass Spectrometry
  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 190.

  • Key Fragmentation Patterns: The primary fragmentation pathway is typically α-cleavage on either side of the carbonyl group.[19][20][21][22]

    • Loss of Cyclobutyl Radical: Cleavage of the bond between the carbonyl and the cyclobutyl ring would result in a stable acylium ion at m/z = 135 (C₈H₇O₂⁺), which is likely to be the base peak.

    • Loss of 3-Methoxyphenyl Radical: Cleavage of the aryl-carbonyl bond would yield an acylium ion at m/z = 83 (C₅H₇O⁺).

    • Further fragmentation of the m/z 135 ion could lead to a peak at m/z = 107 (loss of CO).

Chemical Reactivity and Potential Transformations

The reactivity of cyclobutyl-(3-methoxyphenyl)methanone is dictated by its three key functional components: the ketone, the methoxy-substituted aromatic ring, and the cyclobutyl group.

Reactions of the Carbonyl Group

The ketone functionality is susceptible to a wide range of nucleophilic addition reactions, including:

  • Reduction: Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding secondary alcohol, cyclobutyl-(3-methoxyphenyl)methanol.

  • Grignard/Organolithium Addition: Reaction with organometallic reagents will produce tertiary alcohols.[23]

  • Wittig Reaction: Conversion of the carbonyl to an alkene is possible using phosphorus ylides.

  • Reductive Amination: Conversion to an amine via reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN).

Reactions of the Aromatic Ring

The aromatic ring can undergo electrophilic aromatic substitution. The reactivity is influenced by two competing directing effects:

  • Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group.

  • Acyl Group (-COR): A strongly deactivating, meta-directing group.

The positions ortho and para to the methoxy group (positions 2, 4, and 6) are activated, while all positions are deactivated by the acyl group. Therefore, electrophilic substitution (e.g., nitration, halogenation) will preferentially occur at the positions most activated by the methoxy group, namely C2, C4, and C6.

Reactions Involving the Cyclobutyl Ring

Aryl cyclobutyl ketones are known to undergo photochemical reactions.[1][24]

  • Norrish-Yang Type II Reaction: Upon UV irradiation, the excited carbonyl group can abstract a γ-hydrogen from the cyclobutane ring, leading to a 1,4-biradical. This intermediate can then cyclize to form a bicyclo[1.1.1]pentan-2-ol derivative.[1] This transformation provides a pathway to synthetically valuable and complex polycyclic structures.

Potential Applications in Research and Development

The unique combination of a strained cyclobutane ring and a functionalized aromatic system makes cyclobutyl-(3-methoxyphenyl)methanone a promising scaffold for drug discovery.[1][25]

  • Medicinal Chemistry: The cyclobutane moiety can serve as a bioisostere for other groups (like phenyl rings or gem-dimethyl groups), improving properties like solubility and metabolic stability while providing a rigid conformational constraint.[1] The molecule could serve as a key intermediate for the synthesis of novel antagonists or agonists for various biological targets.[26]

  • Organic Synthesis: As demonstrated, the ketone can be transformed into a variety of other functional groups, and the cyclobutane ring can be opened or rearranged under specific conditions, providing access to diverse molecular architectures.[27][28]

Conclusion

Cyclobutyl-(3-methoxyphenyl)methanone represents a molecule with significant untapped potential in synthetic and medicinal chemistry. While direct experimental data remains limited, this guide provides a robust, predictive framework for its properties and reactivity based on fundamental organic chemistry principles. The detailed synthetic protocols and predicted spectroscopic data offer a valuable starting point for researchers aiming to synthesize and utilize this compound. Further experimental validation of these predictions will be crucial in fully unlocking the potential of this versatile chemical scaffold.

References

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Foundational

Spectroscopic Characterization of Cyclobutyl 3-Methoxyphenyl Ketone: A Technical Guide

Introduction: The Structural Significance of an Aryl Cycloalkyl Ketone Cyclobutyl 3-methoxyphenyl ketone incorporates three key structural motifs: a cyclobutyl ring, a ketone carbonyl group, and a meta-substituted methox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of an Aryl Cycloalkyl Ketone

Cyclobutyl 3-methoxyphenyl ketone incorporates three key structural motifs: a cyclobutyl ring, a ketone carbonyl group, and a meta-substituted methoxybenzene ring. Each of these features imparts distinct and predictable signatures in various spectroscopic analyses. Understanding these individual contributions is paramount to the holistic characterization of the molecule. The cyclobutyl group, a strained four-membered ring, influences the electronic environment of the adjacent carbonyl. The conjugated system of the methoxy-substituted aromatic ring further modulates the spectroscopic properties, particularly in NMR and IR spectroscopy.

This guide will deconstruct the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the observed spectral patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of Cyclobutyl 3-methoxyphenyl ketone is anticipated to exhibit distinct signals corresponding to the aromatic, methoxy, and cyclobutyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the ketone and the electron-donating effect of the methoxy group.

Table 1: Predicted ¹H NMR Chemical Shifts for Cyclobutyl 3-methoxyphenyl Ketone

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
Aromatic (H-2, H-4, H-5, H-6)6.90 - 7.60Multiplets4HThe protons on the aromatic ring will appear as a series of multiplets due to complex spin-spin coupling. The exact positions will be influenced by the ortho, meta, and para relationships to the ketone and methoxy substituents.
Methine (Cyclobutyl, α to C=O)3.50 - 4.00Quintet1HThis proton is significantly deshielded due to its proximity to the electron-withdrawing carbonyl group. It is expected to be split into a quintet by the four adjacent methylene protons of the cyclobutyl ring.
Methoxy (-OCH₃)3.80Singlet3HThe three equivalent protons of the methoxy group will appear as a sharp singlet, as there are no adjacent protons to cause splitting.
Methylene (Cyclobutyl, β to C=O)2.00 - 2.50Multiplet4HThese four protons are in a similar chemical environment and will likely appear as a complex multiplet due to coupling with the methine and other methylene protons.
Methylene (Cyclobutyl, γ to C=O)1.80 - 2.20Multiplet2HThese two protons are the furthest from the carbonyl group and will therefore be the most shielded of the cyclobutyl protons, appearing as a multiplet.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclobutyl 3-methoxyphenyl Ketone

CarbonPredicted Chemical Shift (ppm)Rationale
Carbonyl (C=O)198 - 205The carbonyl carbon of a ketone is highly deshielded and typically appears in this downfield region.[1][2]
Aromatic (C-1, C-3)130 - 160The quaternary carbons of the aromatic ring will have distinct chemical shifts. C-3, bonded to the electron-donating methoxy group, will be more shielded than C-1, bonded to the electron-withdrawing ketone.
Aromatic (C-2, C-4, C-5, C-6)110 - 130The protonated aromatic carbons will appear in this region. The specific shifts are influenced by their position relative to the substituents.
Methine (Cyclobutyl, α to C=O)45 - 55This carbon is deshielded by the adjacent carbonyl group.
Methoxy (-OCH₃)55 - 60The carbon of the methoxy group typically appears in this range.
Methylene (Cyclobutyl, β to C=O)25 - 35These carbons are in a typical aliphatic region.
Methylene (Cyclobutyl, γ to C=O)15 - 25This carbon is the most shielded of the cyclobutyl ring carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for the identification of key functional groups due to their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for Cyclobutyl 3-methoxyphenyl Ketone

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityRationale
C=O Stretch (Ketone)1680 - 1695Strong, SharpThe carbonyl stretch is one of the most intense and characteristic absorptions in an IR spectrum.[3] Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.[4][5][6]
C-H Stretch (Aromatic)3000 - 3100Medium to WeakThe C-H bonds of the aromatic ring vibrate at a higher frequency than aliphatic C-H bonds.[7][8]
C-H Stretch (Aliphatic)2850 - 3000MediumThe C-H bonds of the cyclobutyl and methoxy groups will appear in this region.[3]
C=C Stretch (Aromatic)1580 - 1600, 1450 - 1500Medium to WeakThe stretching of the carbon-carbon bonds within the aromatic ring gives rise to these characteristic absorptions.[7]
C-O Stretch (Aryl Ether)1200 - 1275 (asymmetric), 1020 - 1075 (symmetric)StrongThe C-O stretching vibrations of the methoxy group are typically strong and can be diagnostic.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can aid in structure elucidation.

Predicted Mass Spectrum of Cyclobutyl 3-methoxyphenyl Ketone (C₁₂H₁₄O₂)

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 190, corresponding to the molecular weight of the compound. Ketones generally show a moderately intense molecular ion peak.[1][9]

  • Key Fragmentation Pathways:

    • α-Cleavage: Fragmentation of the bond between the carbonyl carbon and the cyclobutyl ring is a common pathway for ketones.[10][11] This would lead to two primary fragments:

      • An acylium ion at m/z = 135 ([M - C₄H₇]⁺), corresponding to the 3-methoxybenzoyl cation. This is expected to be a prominent peak.

      • A cyclobutyl cation at m/z = 55 ([C₄H₇]⁺).

    • McLafferty Rearrangement: While less common for cyclic ketones, a McLafferty-type rearrangement is theoretically possible if a gamma-hydrogen is accessible. However, in this rigid system, it is not a favored pathway.

    • Cleavage of the Aryl-Carbonyl Bond: Fragmentation can also occur on the other side of the carbonyl group, leading to a cyclobutylcarbonyl cation at m/z = 83 ([C₄H₇CO]⁺).

    • Loss of the Methoxy Group: Loss of a methyl radical (•CH₃) from the molecular ion would result in a peak at m/z = 175 . Subsequent loss of carbon monoxide (CO) could lead to a peak at m/z = 147 .

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Cyclobutyl 3-methoxyphenyl ketone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples with minimal preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Common techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • The resulting spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio.

Visualization of Key Concepts

Predicted ¹H NMR Spectrum Overview

G cluster_regions Predicted ¹H NMR Spectral Regions cluster_structure Molecular Structure aromatic Aromatic Protons (6.9-7.6 ppm) methine α-Methine Proton (3.5-4.0 ppm) methoxy Methoxy Protons (3.8 ppm) beta_methylene β-Methylene Protons (2.0-2.5 ppm) gamma_methylene γ-Methylene Protons (1.8-2.2 ppm) mol Cyclobutyl 3-methoxyphenyl ketone mol->aromatic Aromatic Ring mol->methine Cyclobutyl CH mol->methoxy OCH₃ Group mol->beta_methylene Cyclobutyl CH₂ (β) mol->gamma_methylene Cyclobutyl CH₂ (γ)

Caption: Relationship between structural motifs and predicted ¹H NMR regions.

Key Fragmentation Pathways in Mass Spectrometry

G M Molecular Ion (M⁺) m/z = 190 F1 Acylium Ion [M - C₄H₇]⁺ m/z = 135 M->F1 α-Cleavage F2 Cyclobutyl Cation [C₄H₇]⁺ m/z = 55 M->F2 α-Cleavage F3 Cyclobutylcarbonyl Cation [C₄H₇CO]⁺ m/z = 83 M->F3 Aryl-CO Cleavage F4 [M - CH₃]⁺ m/z = 175 M->F4 Loss of Methyl

Caption: Primary fragmentation pathways for Cyclobutyl 3-methoxyphenyl ketone.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Cyclobutyl 3-methoxyphenyl ketone. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally similar molecules, a detailed and informative spectral profile has been constructed. This document serves as a valuable resource for researchers in the synthesis, identification, and characterization of novel organic compounds, providing a logical framework for spectroscopic interpretation in the absence of direct experimental data.

References

  • Yu, J., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PMC. [Link]

  • Zhang, Y., et al. (2024). Palladium-Catalyzed C–C Arylation of Strained Azabicyclo[4.1.1]Octanols Enabled Multifunctionalized Azepine Synthesis. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopentyl 3-methoxyphenyl ketone. PubChem. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Pharmaffiliates. (n.d.). Cyclobutyl 4-methoxyphenyl ketone. [Link]

  • University of Colorado Boulder. (n.d.). IR: aromatics. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • American Chemical Society. (2019, October 29). Direct Synthesis of Cycloalkanes from Diols and Secondary Alcohols or Ketones Using a Homogeneous Manganese Catalyst. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts (ppm) for 3 and 4 ketones. [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclobutyl phenyl ketone. NIST WebBook. [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Spectroscopy Online. (2025, May 5). The Big Review VI: Carbonyl Compounds. [Link]

  • ResearchGate. (n.d.). NY cyclisation of cyclobutyl phenyl ketone and manipulation of... [Link]

  • YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Methoxyphenyl acetone. NIST WebBook. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • ResearchGate. (2023, December 1). Structural and Spectroscopic investigation of 1-acetyl-2-(4-ethoxy-3-methoxyphenyl) cyclopropane and its NLO activity. [Link]

  • Semantic Scholar. (n.d.). The Mass Spectra of Cyclic Ketones. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0285816). [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. [Link]

  • American Chemical Society. (2008, March 28). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. [Link]

  • Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. PMC. [Link]

  • FooDB. (2010, April 8). Showing Compound 3'-Methoxyacetophenone (FDB000359). [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0114889). [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]

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  • YouTube. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones. [Link]

  • Bestchoice. (n.d.). Mass spec ketones. [Link]

  • YouTube. (2021, April 18). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. [Link]

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Exploratory

Photochemical Reactivity of 3-Methoxyphenyl Substituted Ketones

Content Type: Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists[1][2] Executive Summary: The Meta-Methoxy Advantage In organic photochemistry, substituent effects are often predicte...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists[1][2]

Executive Summary: The Meta-Methoxy Advantage

In organic photochemistry, substituent effects are often predicted by ground-state electronic logic (e.g., Hammett correlations).[1][2] However, excited-state dynamics frequently invert these rules.[1][2] The 3-methoxyphenyl (meta-anisyl) ketone moiety represents a privileged scaffold that retains high photochemical reactivity—specifically hydrogen abstraction and


-cleavage—while offering the synthetic utility of an electron-rich aromatic ring.

Unlike its para-isomer (4-methoxy), which suffers from "photochemical quenching" due to a low-lying charge-transfer (CT) state, the meta-isomer preserves the reactive


 triplet state.[1] This phenomenon, rooted in the Zimmerman Meta-Effect , allows 3-methoxyphenyl ketones to serve as robust substrates for Norrish reactions and efficient photosensitizers in complex syntheses.[1]

Mechanistic Principles: The State Inversion Rule

The vs. Competition

The reactivity of aromatic ketones is dictated by the nature of their lowest excited triplet state (


).
  • 
     State:  The oxygen non-bonding electron is promoted to the 
    
    
    
    orbital. This state is radical-like on the oxygen, making it highly reactive toward hydrogen abstraction (reduction) and
    
    
    -cleavage (Norrish Type I).[2]
  • 
     State:  Delocalized electron density across the aromatic ring.[1] This state is generally unreactive toward hydrogen abstraction.[1][2]
    
The Meta-Effect Mechanism

Electron-donating groups (EDGs) like methoxy (-OMe) raise the energy of the


 states.
  • Para-Substitution (4-OMe): The conjugation is strong, significantly lowering the

    
     (and Charge Transfer) energy level below the reactive 
    
    
    
    state. The resulting
    
    
    is
    
    
    /CT in character, rendering the molecule photochemically inert (lifetime
    
    
    increases, reactivity
    
    
    decreases).
  • Meta-Substitution (3-OMe): Due to the nodal patterns of the orbitals (Zimmerman's "ortho-meta" transmission rule), the resonance interaction is weaker in the excited state. The

    
     state remains higher in energy than (or nearly isoenergetic with) the reactive 
    
    
    
    state. Consequently, 3-methoxyphenyl ketones behave like unsubstituted benzophenone/acetophenone , maintaining high quantum yields for reduction.[1][2]
Visualization: Excited State Energy Manifolds

The following diagram illustrates the critical inversion of state ordering that preserves reactivity in the meta-isomer.

EnergyDiagram cluster_0 4-Methoxy (Para) Unreactive cluster_1 3-Methoxy (Meta) Reactive P_S0 S0 (Ground) P_T1 T1 (π,π* / CT) LOWEST STATE P_T2 T2 (n,π*) P_T2->P_T1 Internal Conversion (Fast Deactivation) M_S0 S0 (Ground) M_T1 T1 (n,π*) LOWEST STATE M_Product Ketyl Radical M_T1->M_Product H-Abstraction (k ~ 10^6 M^-1 s^-1) M_T2 T2 (π,π*)

Caption: State ordering comparison. In 3-methoxy ketones (right), the reactive n,π* state is lowest, enabling chemistry.[1][2] In 4-methoxy (left), the unreactive π,π* state acts as a trap.

Comparative Reactivity Data

The following table summarizes the stark contrast in photochemical parameters between meta- and para-substituted acetophenones in standard photoreduction conditions (hydrogen donor solvent).

Parameter3-Methoxyacetophenone (Meta)4-Methoxyacetophenone (Para)Unsubstituted Acetophenone
Lowest Triplet State

(Reactive)

/ CT (Unreactive)

Triplet Lifetime (

)
Short (Rapid Reaction)Long (Slow Decay)Short
Quantum Yield (

)
High (~0.3 - 1.[2]0)Very Low (< 0.05)~1.0
Rate Constant (

)



Primary Product Pinacol / Reduction AdductRecovered Starting MaterialPinacol

Experimental Protocol: Selective Photoreduction

This protocol demonstrates the high reactivity of 3-methoxyacetophenone via a reductive coupling (pinacolization) or simple reduction to the alcohol.

Objective

To effect the photoreduction of 3-methoxyacetophenone to its corresponding pinacol (1,2-diol) using isopropyl alcohol (IPA) as the hydrogen donor.

Materials
  • Substrate: 3-Methoxyacetophenone (1.0 mmol)

  • Solvent/Reagent: 2-Propanol (Isopropyl Alcohol, IPA) - HPLC Grade (degassed)[1][2]

  • Light Source: 300W Xe arc lamp or 365 nm High-Power LED photoreactor

  • Vessel: Pyrex or Quartz reaction tube (Pyrex filters <290 nm, preventing deleterious side reactions)

Workflow
  • Preparation:

    • Dissolve 150 mg (1.0 mmol) of 3-methoxyacetophenone in 20 mL of dry 2-propanol.

    • Critical Step: Sparge the solution with Argon or Nitrogen for 15 minutes.[1] Oxygen is a potent triplet quencher (

      
      ) and will inhibit the reaction completely.[2]
      
  • Irradiation:

    • Seal the vessel under inert atmosphere.[1]

    • Irradiate at ambient temperature.[1][2]

    • Monitoring: Monitor consumption of starting material by TLC (20% EtOAc/Hexanes) or GC-MS.[1][2]

    • Time: 3-Methoxy isomer typically reaches >90% conversion within 2-4 hours.[1][2] (Note: The 4-methoxy isomer would require >24 hours for negligible conversion under identical conditions).[2]

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • The residue contains the dl- and meso-pinacol diastereomers.

    • Purify via flash column chromatography or recrystallization from hexanes/benzene.[1][2]

  • Self-Validation Check:

    • Visual: The solution should remain colorless or turn slightly pale yellow.[1] A dark brown color indicates photo-degradation or oxidation (check degassing).[1][2]

    • NMR: Look for the disappearance of the ketone methyl singlet (

      
       ppm) and appearance of pinacol methyl signals (
      
      
      
      ppm).

Synthetic Applications & Pathway Visualization[1][2]

Beyond simple reduction, the 3-methoxyphenyl motif is used in Norrish Type II cyclizations to build complex rings (e.g., cyclobutanols) and as a photosensitizer for other reactions (e.g., alkene isomerization).[1][2]

Mechanism: Norrish Type II Cyclization

When the ketone possesses a


-hydrogen, the 3-methoxy group ensures the 

state abstracts this hydrogen efficiently.

NorrishMechanism Start 3-Methoxy Valerophenone (Ground State) T1_State Excited Triplet (n,π*) Start->T1_State ISC Excitation hv (Excitation) Biradical 1,4-Biradical Intermediate T1_State->Biradical γ-H Abstraction Product_Cyc Cyclobutanol (Major Product) Biradical->Product_Cyc Spin Inversion & Closure Product_Elim Acetophenone + Alkene Biradical->Product_Elim β-Cleavage Path_Cycl Yang Cyclization Path_Elim Elimination

Caption: The 3-methoxy substituent drives the reaction through the reactive n,π* triplet, facilitating efficient 1,4-biradical formation and subsequent cyclization.

References

  • Zimmerman, H. E. (1998).[1][2][3] "Meta-Ortho Effect in Organic Photochemistry: Mechanistic and Exploratory Organic Photochemistry." Journal of Physical Chemistry A.

  • Wagner, P. J. (1976).[1][2] "Chemistry of excited triplet organic carbonyl compounds." Topics in Current Chemistry.

  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010).[1][2] Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Standard text validating n,pi* vs pi,pi* reactivity rules).

  • Lewis, F. D., et al. (1982).[1][2] "Photochemistry of anisyl ketones. Effect of substituents on excited-state configuration." Journal of the American Chemical Society.[1][4][5]

  • Demeter, A., et al. (2013).[1][2] "Substituent Effect on the Photoreduction Kinetics of Benzophenone." Journal of Physical Chemistry A.

Sources

Foundational

Stability and Storage Protocols for Aryl Cyclobutyl Ketones: A Technical Guide for Medicinal Chemistry

Executive Summary Cyclobutanes have recently become the focus of intense interest in medicinal chemistry due to their unique geometry and rigidity, which can significantly enhance pharmacological properties such as metab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutanes have recently become the focus of intense interest in medicinal chemistry due to their unique geometry and rigidity, which can significantly enhance pharmacological properties such as metabolic stability and target binding efficiency[1]. Aryl cyclobutyl ketones, in particular, serve as critical intermediates for synthesizing 1,3-difunctionalized cyclobutanes and bicyclo[1.1.1]pentanes (BCPs)—highly sought-after bioisosteres for para- and meta-substituted benzene rings[1][2].

However, the very features that make these strained-ring systems valuable also render them highly susceptible to degradation. This technical whitepaper provides an in-depth analysis of the mechanistic drivers behind the instability of aryl cyclobutyl ketones and establishes rigorous, self-validating protocols for their storage, handling, and controlled photochemical transformation.

Mechanistic Drivers of Instability

To establish effective storage and handling protocols, one must first understand the thermodynamic and kinetic forces that drive the degradation of aryl cyclobutyl ketones.

Thermodynamic Ring Strain

The cyclobutane ring possesses approximately 26 kcal/mol of ring strain[3]. This inherent thermodynamic instability acts as a driving force for ring-opening and fragmentation reactions. When the strained ring is conjugated with or adjacent to a carbonyl group, the α-carbon-carbon bonds become highly susceptible to cleavage under both reductive and acidic conditions. For instance, single-electron transfer (SET) reagents like Samarium Diiodide (SmI₂) reduce the ketone to a ketyl radical anion, which rapidly triggers the fragmentation of the four-membered ring to relieve strain[4].

Photochemical Sensitivity (Norrish Reactions)

Aryl ketones are classic organic chromophores. When exposed to ultraviolet (UV) light, aryl cyclobutyl ketones undergo rapid photochemical excitation. The primary degradation pathway is the Norrish-Yang cyclization (a Norrish Type II reaction). Upon UV irradiation (typically around 365 nm), the ketone is excited to a triplet state, leading to intramolecular hydrogen abstraction and subsequent cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate[1]. While this is a powerful synthetic tool, uncontrolled exposure to ambient laboratory light leads to spontaneous degradation and polymerization of stored batches.

Photochemical_and_Chemical_Pathways ACK Aryl Cyclobutyl Ketone (Strained Intermediate) UV UV Irradiation (< 400 nm) ACK->UV Photochemical Excitation SET SmI2 / Strong Acid (Single Electron Transfer) ACK->SET Chemical Stress NY Norrish-Yang Cyclization UV->NY BCP Bicyclo[1.1.1]pentan-2-ols (Target Scaffold) NY->BCP Desired Synthesis DEG Ring-Opened Degradation Products SET->DEG Irreversible Degradation

Fig 1: Reaction pathways of aryl cyclobutyl ketones under photochemical and chemical stress.

Storage Conditions and Shelf-Life Management

Due to their volatility, photosensitivity, and ring strain, aryl cyclobutyl ketones must be stored under strictly controlled conditions to maintain chemical integrity[5].

Quantitative Storage Parameters

The following table summarizes the critical physicochemical parameters and the corresponding storage requirements necessary to arrest kinetic degradation pathways.

ParameterValue / ConditionMechanistic Rationale
Ring Strain Energy ~26 kcal/molHigh ground-state energy drives thermodynamic instability and susceptibility to ring-opening.
Photochemical Threshold < 400 nm (UV-A/B)Excites the aryl ketone

transition, triggering Norrish Type I/II cleavage.
Ideal Storage Temp (Short-Term) 2°C to 8°CMinimizes thermal enolization and background ring-opening during active laboratory use[5].
Ideal Storage Temp (Long-Term) -20°CArrests all kinetic degradation pathways, ensuring extended shelf-life for bulk batches.
Recommended Atmosphere Argon or NitrogenPrevents oxidation of the enolizable α-protons and moisture-induced hydration[5].
Container Specification Amber Glass VialsBlocks UV light transmission, preventing spontaneous Norrish-Yang cyclization.
Workflow for Compound Receipt and Storage

Storage_Protocol Rec Compound Receipt Atmo Inert Gas Flush (Argon/N2) Rec->Atmo Prevent Oxidation Light Amber Vial (UV Protection) Atmo->Light Prevent Norrish Rxn Temp Storage at 2-8°C (Thermal Stability) Light->Temp Arrest Degradation

Fig 2: Sequential storage workflow to ensure the stability of aryl cyclobutyl ketones.

Experimental Protocol: Controlled Norrish-Yang Cyclization

While ambient light causes unwanted degradation, controlled UV irradiation is a highly valuable synthetic step. The following protocol details the stereospecific synthesis of bicyclo[1.1.1]pentan-2-ol intermediates from parent aryl cyclobutyl ketones via an optimized Norrish-Yang procedure[1].

This methodology is designed as a self-validating system , ensuring that researchers can definitively track the success of the transformation without relying on downstream functionalization.

Step 1: Substrate Preparation & Rigorous Degassing
  • Action: Dissolve the aryl cyclobutyl ketone (1.0 equiv, typically 0.3 mmol) in anhydrous, UV-grade acetonitrile (0.1 M concentration) within a quartz or high-quality borosilicate Schlenk tube.

  • Causality: The Norrish-Yang reaction proceeds via a triplet diradical intermediate. Molecular oxygen (

    
    ) is a potent triplet quencher. Failing to remove oxygen will stall the reaction and lead to unwanted peroxide formation.
    
  • Execution: Perform three cycles of freeze-pump-thaw. Submerge the tube in liquid nitrogen until frozen, evacuate the headspace for 5 minutes, isolate the vacuum, and thaw in a water bath. Backfill with Argon.

Step 2: Photochemical Irradiation
  • Action: Irradiate the degassed solution using a 365 nm LED light source (e.g., Kessil lamp or custom photoreactor) at ambient temperature (water-cooling block recommended to maintain 25°C) for 12–24 hours.

  • Causality: Utilizing a milder 365 nm UV source (as opposed to a harsh 450-W broad-spectrum mercury arc lamp) selectively excites the target

    
     transition. This prevents the secondary photochemical cleavage of the resulting bicyclo[1.1.1]pentan-2-ol, significantly reducing the generation of pinacol and ring-opened pentenone side-products[1].
    
Step 3: In-Process Analytical Validation (Self-Validation Step)
  • Action: Withdraw a 20 µL aliquot under Argon flow every 4 hours. Evaporate the solvent, reconstitute in

    
    , and perform a rapid 
    
    
    
    -NMR scan.
  • Causality & Validation: The system validates its own progression. The researcher must look for the disappearance of the distinct cyclobutyl multiplet (typically 1.8–2.5 ppm) and the simultaneous appearance of the highly symmetric bicyclo[1.1.1]pentane bridgehead proton signal (a sharp singlet, typically ~2.0–2.2 ppm depending on aryl substitution).

  • Decision Gate: Proceed to workup only when the starting material integration is <5%. Over-irradiation beyond this point will degrade the product.

Step 4: Isolation and Downstream Functionalization
  • Action: Concentrate the reaction mixture in vacuo (keeping the water bath < 30°C to protect the strained product). Purify via flash column chromatography (Hexanes/EtOAc).

  • Result: The isolated bicyclo[1.1.1]pentan-2-ol can now undergo ligand-enabled, palladium-catalyzed C–C cleavage/functionalization to produce valuable cis-γ-(hetero)arylated cyclobutyl aryl ketones[1].

References

  • Source: National Institutes of Health (NIH)
  • Organic Synthesis Using Samarium Diiodide: Chapter 4 Source: Chemistry-Chemists URL
  • SAFETY DATA SHEET - Cyclobutyl phenyl ketone Source: Thermo Fisher Scientific URL
  • Selective [2σ + 2σ] Cycloaddition Enabled by Boronyl Radical Catalysis: Synthesis of Highly Substituted Bicyclo[3.1.
  • (Bromomethyl)

Sources

Protocols & Analytical Methods

Method

Advanced Analytical Techniques for Monitoring Norrish-Yang Reactions: A Comprehensive Guide

Introduction & Mechanistic Grounding The Norrish-Yang reaction (Norrish Type II photocyclization) is a fundamental photochemical transformation that converts excited carbonyl compounds into strained cyclobutanols or func...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The Norrish-Yang reaction (Norrish Type II photocyclization) is a fundamental photochemical transformation that converts excited carbonyl compounds into strained cyclobutanols or functionalized heterocycles (such as 3-hydroxyazetidines) via a short-lived 1,4-biradical intermediate. Upon UV or visible light irradiation, the carbonyl group undergoes a


 transition to a singlet excited state, followed by rapid intersystem crossing (ISC) to a triplet state. This triplet species abstracts a 

-hydrogen via a 1,5-hydrogen atom transfer (1,5-HAT) to generate the 1,4-biradical.

The analytical challenge lies in the bifurcation of the biradical's fate: it can either undergo Yang cyclization (C-C bond formation) or Norrish Type II cleavage (C-C bond scission to yield an alkene and an enol)[1]. Because the regio- and stereoselectivity of the final product are entirely dependent on the conformational dynamics and lifetime of this transient biradical, deploying robust, time-resolved analytical techniques is critical for application scientists and drug development professionals aiming to scale these reactions.

Photochemical Pathway & Analytical Intervention Points

NorrishYang GS Carbonyl Ground State (S0) S1 Singlet Excited State (S1) GS->S1 hν (UV/Vis) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing Biradical 1,4-Biradical Intermediate T1->Biradical 1,5-HAT Cleavage Norrish Type II Cleavage (Alkene + Enol) Biradical->Cleavage C-C Cleavage Cyclization Yang Cyclization (Cyclobutanol/Azetidinol) Biradical->Cyclization C-C Formation TAS TAS Monitoring (Electronic Transitions) TAS->T1 TAS->Biradical TRIR TRIR Monitoring (Vibrational/Conformational) TRIR->T1 TRIR->Biradical NMR NMR/MS Monitoring (End-Product Ratios) NMR->Cleavage NMR->Cyclization

Caption: Norrish-Yang photochemical mechanism and corresponding analytical monitoring points.

Core Analytical Modalities and Causality

Time-Resolved Infrared Spectroscopy (TRIR)

While Transient Absorption Spectroscopy (TAS) is excellent for tracking the electronic absorption bands of ketyl radicals, it lacks structural specificity. TRIR, utilizing step-scan FTIR coupled with laser excitation, provides explicit vibrational data.

  • Causality & Application: The 1,5-HAT process requires a highly specific chair-like transition state. [2] have demonstrated that the triplet state exists in multiple conformations (e.g., E and Z isomers). TRIR resolves these conformers via distinct C=O stretching frequencies (e.g., the decaying triplet state peak at 1654 cm⁻¹ and the concomitantly growing ketene peak around 2105 cm⁻¹)[2]. By tracking these specific vibrational shifts, researchers can determine exactly which conformer is sterically permitted to undergo the Norrish Type II photoelimination.

In Situ NMR and Flow-Photochemistry MS

For preparative scale-up and drug development, real-time end-product monitoring is required to evaluate stereoselectivity and conversion efficiency.

  • Causality & Application: When transitioning from batch to continuous flow photochemistry (e.g., the), flow-NMR and LC-MS allow for the continuous evaluation of diastereomeric ratios. Furthermore, analytical monitoring has proven that the reaction environment dictates the pathway:[3] dramatically increases the regioselectivity of the Norrish-Yang photocyclization compared to solution-phase reactions by physically restricting the rotational freedom of the 1,4-biradical[3].

Quantitative Comparison of Analytical Techniques

Analytical TechniqueTarget Species / PhenomenonTemporal ResolutionPrimary Analytical Advantage
TAS (Pump-Probe) Triplet states, 1,4-biradicalsFemtosecond to NanosecondHigh sensitivity for tracking ultrafast electronic state lifetimes and decay kinetics.
TRIR (Step-Scan) Triplet conformers, Ketenes, EnolsNanosecond to MicrosecondHigh structural specificity; differentiates reactive vs. non-reactive triplet conformations.
Flow-NMR Diastereomers, Final ProductsSeconds to MinutesReal-time quantification of regio- and stereoselectivity during continuous flow scale-up.
GC-MS / LC-MS Side-products (e.g., oxidation)MinutesHigh-throughput validation of mass balance and identification of oxygen-quenched byproducts.

Experimental Protocols

Protocol 1: TRIR Monitoring of Triplet Conformations (Self-Validating System)

This protocol isolates the vibrational signatures of reactive triplet conformers during Norrish-Yang photoelimination[2].

Step 1: Sample Preparation & Degassing

  • Action: Prepare a 0.01 M to 0.04 M solution of the target carbonyl (e.g., ethyl phenylglyoxylate) in spectroscopic-grade hexane[2]. Purge the solution with ultra-pure Argon for 30 minutes.

  • Causality: Dissolved oxygen is a potent triplet quencher. Degassing ensures the triplet state survives long enough to undergo 1,5-HAT rather than being intercepted by O₂, which would skew kinetic data.

Step 2: Step-Scan FTIR Acquisition

  • Action: Inject the sample into a flow cell equipped with CaF₂ windows. Excite the sample using a Nd:YAG laser (e.g., 355 nm, 5-10 mJ/pulse). Record the TRIR spectra at a resolution of 4 cm⁻¹[2].

  • Causality: A 4 cm⁻¹ resolution is strictly required to observe the splitting of the transient absorption signal near 1650 cm⁻¹ into distinct peaks representing different triplet conformations[2].

Step 3: System Validation (Quenching Control)

  • Action: Spike a parallel control sample with 0.065 M 1,4-cyclohexadiene (a known hydrogen atom donor/triplet quencher)[2].

  • Validation Logic: If the transient peak at 1654 cm⁻¹ is genuinely the triplet state precursor to the biradical, its lifetime must decrease proportionally in the presence of the quencher. If the peak remains unaffected, it is an artifact or a ground-state anomaly.

Protocol 2: Continuous Flow Photochemical Synthesis of 3-Hydroxyazetidines

This protocol outlines the scalable flow-photochemistry generation of azetidines via Norrish-Yang cyclization.

Step 1: Precursor Formulation

  • Action: Dissolve the

    
    -amino ketone starting material in acetonitrile to achieve a concentration of 0.15 M. Add 4-dimethylaminobenzonitrile as an internal quantitative standard.
    
  • Causality: The internal standard allows for immediate, absolute quantification of the crude product yield via downstream NMR without requiring prior isolation.

Step 2: Flow Reactor Configuration

  • Action: Pump the solution through a 10 mL FEP (fluorinated ethylene propylene) coiled tube reactor at a flow rate of 1.0 mL/min (yielding a 10-minute residence time). Maintain the reactor temperature between 18–25 °C using an external cooling system.

  • Causality: FEP tubing is highly transparent to the UV/Vis wavelengths required to trigger the

    
     transition. Precise residence time control prevents over-irradiation, which can lead to secondary photodecomposition of the strained azetidine ring.
    

Step 3: In-Line Monitoring and System Validation

  • Action: Divert a micro-aliquot of the reactor effluent directly into a flow-NMR or LC-MS system.

  • Validation Logic: Continuously monitor the depletion of the

    
    -amino ketone against the formation of the 3-hydroxyazetidine. A self-validating steady-state is achieved when the sum of the product, remaining starting material, and identified side-products equals the initial 0.15 M concentration (mass balance closure).
    

References

  • Merzlikine, A. G., Voskresensky, S. V., Danilov, E. O., & Neckers, D. C. (2003). "Observations of Different Triplet Conformations in Time-Resolved Infrared Spectra of Alkyl Phenylglyoxylates." Journal of the American Chemical Society. Available at:[Link]

  • Alvarez-Dorta, D., León, E. I., Martín, Á., Kennedy, A. R., Pérez-Martín, I., Shankland, K., & Suárez, E. (2022). "Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs." The Journal of Organic Chemistry. Available at:[Link]

  • Ruggeri, M., Dombrowski, A. W., Djuric, S. W., & Baxendale, I. R. (2019). "Photochemical Flow Synthesis of 3-Hydroxyazetidines." ChemPhotoChem. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Experimental Setup of Photochemical Reactions of Ketones

Introduction: The Unique Reactivity of Photoexcited Ketones Ketones, a cornerstone of organic synthesis, possess a rich and synthetically valuable photochemistry. Upon absorption of ultraviolet (UV) or visible light, the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Reactivity of Photoexcited Ketones

Ketones, a cornerstone of organic synthesis, possess a rich and synthetically valuable photochemistry. Upon absorption of ultraviolet (UV) or visible light, the carbonyl group undergoes an n → π* transition, promoting a non-bonding electron to an anti-bonding π* orbital. This excited state species is a potent chemical intermediate, capable of undergoing a variety of transformations that are often inaccessible through thermal means.[1] These reactions provide elegant and powerful methods for the construction of complex molecular architectures, finding applications in natural product synthesis, drug discovery, and materials science.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for conducting photochemical reactions of ketones. We will delve into the theoretical underpinnings of ketone photochemistry, detail the various experimental configurations, provide step-by-step protocols for key reactions, and address critical aspects of reaction monitoring, data interpretation, and safety.

Fundamental Photochemical Pathways of Ketones

The photochemical reactivity of a ketone is largely dictated by the fate of its initial excited singlet state (S₁). This state can either react directly or, more commonly, undergo intersystem crossing (ISC) to form a longer-lived triplet state (T₁).[4][5] The subsequent reactions from these excited states are broadly classified into several key pathways, most notably the Norrish Type I and Type II reactions.[4][6]

  • Norrish Type I Reaction (α-Cleavage): This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, forming an acyl radical and an alkyl radical.[4][7] This process is particularly efficient in the gas phase but can also occur in solution, especially when the resulting radicals are stabilized.[6][7] The radical intermediates can then undergo various secondary reactions such as decarbonylation, recombination, or hydrogen abstraction.[1][4]

  • Norrish Type II Reaction: This intramolecular reaction occurs in ketones possessing a γ-hydrogen atom. The excited carbonyl oxygen abstracts this hydrogen via a six-membered cyclic transition state, generating a 1,4-biradical.[7][8] This biradical can then either cyclize to form a cyclobutanol or cleave to yield an enol and an alkene.[8]

  • Photoreduction: In the presence of a hydrogen-donating solvent or reagent, excited ketones can be reduced. A classic example is the photoreduction of benzophenone in the presence of isopropanol to form benzopinacol.[9][10] This reaction proceeds via hydrogen abstraction by the excited ketone from the alcohol.[11][12]

  • Photosensitization: Aromatic ketones, such as benzophenone, are excellent photosensitizers.[9][13] They can absorb light, efficiently cross to the triplet state, and then transfer their energy to another molecule, which then undergoes a photochemical reaction.[5][9]

Designing the Experimental Setup: Reactors and Light Sources

The choice of experimental setup is critical for the success of a photochemical reaction. The primary components are the photoreactor and the light source, which must be carefully selected based on the specific reaction, scale, and desired outcome.

Photochemical Reactors

There are three main types of photoreactors commonly used for organic synthesis:

  • Batch Reactors (Immersion Well): These are the most common type for laboratory-scale synthesis. They consist of a reaction vessel, often made of Pyrex or quartz, with a central immersion well into which the light source is placed. This design ensures that the light is efficiently delivered to the reaction mixture. The vessel is typically equipped with ports for gas inlet/outlet (for degassing), sampling, and a condenser. Cooling is crucial and is achieved by circulating a coolant through the jacket of the immersion well.[14][15]

  • Continuous Flow Reactors: Flow chemistry offers significant advantages for photochemical reactions, including precise control over residence time, efficient light penetration due to the small path length, and improved safety and scalability.[16] In a typical setup, the reaction solution is pumped through a transparent tubing (e.g., FEP or PFA) that is wrapped around a light source or passed through an irradiated chamber.[16] This allows for uniform irradiation and excellent temperature control.

  • Microreactors: For high-throughput screening and reaction optimization, microreactors with integrated light sources (often LEDs) are ideal.[17] These systems allow for the rapid evaluation of multiple reaction conditions in parallel with very small amounts of material.[17]

Experimental Workflow for a Batch Photoreactor Setup

G cluster_prep Preparation cluster_reaction Irradiation cluster_workup Work-up & Analysis A Prepare reaction mixture (ketone, solvent, etc.) B Transfer to photoreactor vessel A->B C Degas the solution (e.g., N2 or Ar bubbling) B->C D Assemble photoreactor: - Insert immersion well - Attach condenser C->D E Start coolant circulation D->E F Turn on light source E->F G Monitor reaction progress (TLC, GC, NMR, etc.) F->G H Turn off light source G->H I Stop coolant circulation H->I J Remove reaction mixture I->J K Purify product (chromatography, etc.) J->K L Characterize product (NMR, MS, etc.) K->L

Caption: General workflow for a photochemical reaction in a batch reactor.

Light Sources

The choice of light source is determined by the absorption spectrum of the ketone. The wavelength of light must overlap with an absorption band of the starting material to initiate the reaction.

Light SourceWavelength OutputAdvantagesDisadvantages
Low-Pressure Mercury Lamp Primarily 254 nm and 185 nmMonochromatic outputLow power, limited wavelength
Medium-Pressure Mercury Lamp Broad spectrum (200-600 nm)High power, versatileGenerates significant heat, requires cooling, broad spectrum may lead to side reactions
High-Pressure Mercury Lamp Broad spectrum with intense linesVery high powerSignificant heat generation, requires robust cooling
Light Emitting Diodes (LEDs) Narrow, specific wavelengthsWavelength specificity, low energy consumption, long lifespan, minimal heat output, safer to use[18][19][20]Lower power compared to some mercury lamps, specific wavelength may need to be purchased

For many applications, LEDs are becoming the preferred light source due to their numerous advantages, including enhanced safety, energy efficiency, and the ability to precisely target the absorption maximum of the ketone, which can lead to cleaner reactions and higher yields.[18][20][21]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for two common and illustrative photochemical reactions of ketones.

Protocol 1: Photoreduction of Benzophenone to Benzopinacol

This classic experiment demonstrates the intermolecular hydrogen abstraction by an excited ketone.[9][10]

Materials:

  • Benzophenone

  • Isopropanol (reagent grade)

  • Glacial acetic acid (one drop)

  • Immersion well photoreactor with a medium-pressure mercury lamp

  • Round-bottom flask (appropriate size for the reactor)

  • Magnetic stirrer and stir bar

  • Condenser

  • Cooling system (circulating water bath)

Procedure:

  • In the round-bottom flask, dissolve 5.0 g of benzophenone in 60 mL of isopropanol. Gentle warming may be required.[12][22]

  • Add one drop of glacial acetic acid to the solution.[12][22]

  • Place a magnetic stir bar in the flask and assemble the photoreactor. Place the flask in the reactor, insert the immersion well, and attach the condenser.

  • Start the circulation of cooling water through the immersion well. Ensure a steady flow rate (e-g., >2 L/min).[14]

  • Turn on the magnetic stirrer to ensure homogeneous mixing.

  • Turn on the mercury lamp to initiate the reaction. The solution will be irradiated with UV light.[11]

  • The reaction can be monitored by the precipitation of the product, benzopinacol, which is insoluble in isopropanol.[10] The reaction is typically complete within a few hours to a day, depending on the lamp intensity.

  • Once the reaction is complete (no further precipitation observed), turn off the lamp and allow the apparatus to cool.

  • Stop the cooling water circulation.

  • Collect the crystalline benzopinacol by vacuum filtration and wash with a small amount of cold isopropanol.[12]

  • Allow the product to air dry.

  • Characterize the product by melting point and spectroscopic methods (e.g., IR, NMR).

Reaction Pathway for Benzophenone Photoreduction

G cluster_initiation Light Absorption & Intersystem Crossing cluster_abstraction Hydrogen Abstraction cluster_dimerization Dimerization A Benzophenone (S₀) B Benzophenone (S₁) A->B hν (n→π*) C Benzophenone (T₁) B->C ISC D Isopropanol E Diphenylketyl Radical C->E + Isopropanol F Isopropanol Radical D->F H-abstraction G 2 x Diphenylketyl Radical H Benzopinacol G->H Dimerization

Caption: Mechanism of the photoreduction of benzophenone.

Protocol 2: Norrish Type II Reaction of an Aryl Alkyl Ketone

This protocol outlines a general procedure for the intramolecular γ-hydrogen abstraction.

Materials:

  • An aryl alkyl ketone with an abstractable γ-hydrogen (e.g., valerophenone)

  • Anhydrous solvent (e.g., benzene, acetonitrile, or tert-butanol)[8]

  • Photochemical reactor with a UV lamp (e.g., Rayonet reactor with 300 nm lamps)[8]

  • Pyrex or quartz reaction tubes

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Analytical instruments for product characterization (GC-MS, NMR)

Procedure:

  • Prepare a dilute solution of the ketone (e.g., 0.01-0.05 M) in the chosen anhydrous solvent in a Pyrex reaction tube.[8]

  • Thoroughly degas the solution by bubbling with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.[8]

  • Seal the reaction tube and place it in the photochemical reactor.

  • Irradiate the solution with 300 nm light while stirring.[8] The reaction time can range from a few hours to a day.

  • Monitor the formation of the cleavage products (e.g., acetophenone and an alkene) and/or the cyclization product (cyclobutanol) by GC-MS analysis of reaction aliquots.[8]

  • Once the reaction has reached the desired conversion, turn off the light source.

  • Remove the solvent under reduced pressure.

  • Purify the products by column chromatography on silica gel.

  • Characterize the purified products by spectroscopic methods (NMR, IR, MS).

Reaction Monitoring and Data Analysis

Careful monitoring of the reaction progress is essential for optimizing reaction conditions and determining the endpoint. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and simple method to follow the disappearance of the starting material and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile products.

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring reactions with non-volatile compounds.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the ratio of starting material to products. Online monitoring using flow NMR is also an advanced option.[24]

  • UV-Vis Spectroscopy: Can be used to follow the disappearance of the ketone's n → π* absorption band.

Quantum Yield Determination

The efficiency of a photochemical reaction is expressed by its quantum yield (Φ), which is defined as the number of moles of product formed divided by the number of moles of photons absorbed.[5][25][26]

Φ = (moles of product formed) / (moles of photons absorbed)

Determining the quantum yield requires two key measurements:

  • Quantification of product formation: This is typically done using a calibrated analytical technique like GC or HPLC.

  • Actinometry: This is the measurement of the photon flux of the light source. A chemical actinometer, a compound that undergoes a photochemical reaction with a known quantum yield, is used. A common actinometer for UV radiation is the ferrioxalate system.[27][28]

A quantum yield of less than 1 indicates that not every absorbed photon leads to the formation of a product molecule, suggesting competing non-radiative decay pathways.[25] A quantum yield greater than 1 suggests a chain reaction mechanism.[26]

Safety Precautions in Photochemical Experiments

Photochemical experiments require specific safety measures due to the use of high-intensity light sources and potentially hazardous chemicals.

  • UV Radiation Protection: UV radiation is harmful to the eyes and skin.[15] Never look directly at an unshielded light source. Use UV-blocking safety glasses or face shields.[14] The photoreactor should be operated in a fume hood with the sash down or behind a UV-blocking shield.[14][15]

  • Electrical Safety: Photochemical equipment uses high-voltage power supplies. Ensure all electrical connections are secure and properly grounded.[29]

  • Heat Management: Mercury lamps generate a significant amount of heat.[15] Always ensure that the cooling system is functioning correctly before turning on the lamp to prevent overheating and potential solvent evaporation or reactor failure.[14][15]

  • Chemical Hazards: Follow standard laboratory safety procedures for handling chemicals. Wear appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses.[30][31]

  • Ventilation: All photochemical experiments should be conducted in a well-ventilated fume hood to prevent the accumulation of solvent vapors.[14][31]

Conclusion

The photochemical reactions of ketones offer a powerful and versatile tool for synthetic chemists. By understanding the fundamental principles of ketone photochemistry and carefully selecting the appropriate experimental setup, researchers can harness the power of light to construct novel and complex molecules. This guide provides a solid foundation for designing and executing successful photochemical experiments, from the initial choice of reactor and light source to detailed protocols and essential safety considerations. With the increasing availability of user-friendly and efficient photochemical equipment, particularly LED-based reactors, the application of ketone photochemistry in research and development is poised for continued growth.

References

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  • Photochemical Reactors. (n.d.). University of Bristol. Retrieved February 23, 2024, from [Link]

  • LED Photoreactor | Adding One to Your Flow Setup. (2022, November 16). Asynt. Retrieved February 23, 2024, from [Link]

  • Schematic diagram of photochemical flow reactor utilising LEDs for illumination. (n.d.). ResearchGate. Retrieved February 23, 2024, from [Link]

  • Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry. (2018). Physical Chemistry Chemical Physics, 20(35), 22693-22704. [Link]

  • Photochemical Reactor for Solid Phase Synthesis. (n.d.). Purdue Research Foundation. Retrieved February 23, 2024, from [Link]

  • presentation on norrish type 1 and norrish type 2. (2016, October 23). SlideShare. Retrieved February 23, 2024, from [Link]

  • About Photochemical Reactors. (n.d.). Photochemical Reactors Ltd. Retrieved February 23, 2024, from [Link]

  • LED photoreactors for industrial production. (n.d.). Peschl. Retrieved February 23, 2024, from [Link]

  • Visible Light Initiated Photosensitized Electron Transfer Cyclizations of Aldehydes and Ketones to Tethered α,β-Unsaturated Esters: Stereoselective Synthesis of Optically Pure C-Furanosides. (2013). The Journal of Organic Chemistry, 78(17), 8497-8508. [Link]

  • Safety and Protection. (n.d.). Photochemical Reactors Ltd. Retrieved February 23, 2024, from [Link]

  • Key Concepts in Quantum Yield Calculations to Know for Photochemistry. (n.d.). Fiveable. Retrieved February 23, 2024, from [Link]

  • Photography. (n.d.). Princeton University Environmental Health and Safety. Retrieved February 23, 2024, from [Link]

  • Photodimerization of Benzophenone to Benzopinacol. (n.d.). Scribd. Retrieved February 23, 2024, from [Link]

  • Visible-Light Photohydrogenation of Ketones, Aldehydes, and Imines Using a Strongly Reducing Photosensitizer. (2024). Journal of the American Chemical Society. [Link]

  • How Does a Photochemistry Flow Reactor Work? (2025, April 1). Vapourtec. Retrieved February 23, 2024, from [Link]

  • Organic Photochemistry. (2021, July 31). Chemistry LibreTexts. Retrieved February 23, 2024, from [Link]

  • Photochemistry. (n.d.). Michigan State University Department of Chemistry. Retrieved February 23, 2024, from [Link]

  • How to choose LED light source for photochemical reactor? (2025, July 30). Shanghai 3S Technology. Retrieved February 23, 2024, from [Link]

  • A spectroscopic method for monitoring photochemical reactions in the gas phase. (2022). MethodsX, 9, 101831. [Link]

  • Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions. (1996). The Journal of Physical Chemistry, 100(8), 3320-3325. [Link]

  • Photochemical Reactions as Key Steps in Organic Synthesis. (2008). Chemical Reviews, 108(3), 1052-1103. [Link]

  • Synthesis of Benzopinacolone via Benzophenone Photoreduction Followed by Pinacol Rearrangement. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • Quantum yield - Wikipedia. (n.d.). Retrieved February 23, 2024, from [Link]

  • Photochemistry - Reactor technology drives photochemical processes. (2014, November 1). Vapourtec. Retrieved February 23, 2024, from [Link]

  • SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. (2014). International Journal of Pharmaceutical and Dermal Research, 2(1), 55-58.
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  • Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems. (2023). Processes, 11(4), 1104. [Link]

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  • Preparation of Benzobinacole Using Photochemical Irradiation Reductions and Thermodynamic Computational Study. (2024, December 21).
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Sources

Method

Synthesis of conformationally restricted analogues using cyclobutyl ketones

Application Note: Strategic Synthesis of Conformationally Restricted Analogues via Cyclobutyl Ketones Strategic Rationale: The "Butterfly" Effect in Drug Design In modern drug discovery, the transition from planar, aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Conformationally Restricted Analogues via Cyclobutyl Ketones

Strategic Rationale: The "Butterfly" Effect in Drug Design

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional, saturated systems (high


) is a proven driver of clinical success.[1] While cyclopropanes are rigid and planar, and cyclopentanes are flexible "envelopes," the cyclobutane  ring offers a unique "puckered" or "butterfly" conformation.

Why Cyclobutyl Ketones? The cyclobutyl ketone is not merely an intermediate; it is a stereoelectronic handle that allows precise vector control.

  • The Pucker: The ring adopts a puckered conformation (dihedral angle ~25–35°) to relieve torsional strain. This directs substituents at the 1- and 3-positions into distinct axial/equatorial-like orientations, unlike the flat projection of a phenyl ring.

  • Metabolic Stability: Unlike the highly strained and reactive cyclopropane (strain energy ~27.5 kcal/mol), cyclobutane (~26.3 kcal/mol) is kinetically stable enough to survive physiological conditions while resisting oxidative metabolism better than electron-rich aromatics.

  • Vector Fidelity: 1,3-disubstituted cyclobutanes serve as excellent bioisosteres for para-substituted benzenes, maintaining the distance between substituents (~5.0–5.5 Å) while improving solubility.

Experimental Workflow

The following workflow details the construction of the cyclobutane scaffold using the [2+2] Cycloaddition of dichloroketene, followed by strategic functionalization.

Visualizing the Pathway

CyclobutaneSynthesis Alkene Starting Alkene (Vector Determinant) Cycloaddition [2+2] Cycloaddition (Regioselective) Alkene->Cycloaddition Dichloroketene In-Situ Dichloroketene (Cl3CCOCl + Zn) Dichloroketene->Cycloaddition Dichloroketone α,α-Dichlorocyclobutanone (Intermediate) Cycloaddition->Dichloroketone High Yield Dehalogenation Zn/AcOH Dehalogenation Dichloroketone->Dehalogenation ParentKetone Cyclobutyl Ketone (The Handle) Dehalogenation->ParentKetone Scaffold Ready Amination Reductive Amination (Amine Analogues) ParentKetone->Amination Target: GPCRs/Kinases Difluorination Deoxofluorination (Metabolic Block) ParentKetone->Difluorination Target: t-Bu Isostere

Figure 1: The strategic workflow from alkene selection to functionalized cyclobutyl analogue. The ketone serves as the divergent point for library generation.

Detailed Protocols

Protocol A: Synthesis of the Cyclobutyl Ketone Scaffold

Objective: Generate a 3-substituted cyclobutanone from a terminal alkene via dichloroketene [2+2] cycloaddition.

Mechanism & Causality: We utilize dichloroketene (generated in situ) rather than ketene itself. Dichloroketene is highly electrophilic (LUMO lowering), ensuring rapid reaction with unactivated alkenes. The chlorine atoms also enforce regioselectivity (nucleophilic carbon of alkene attacks the central carbon of ketene) and are easily removed later.

Reagents:

  • Terminal Alkene (1.0 equiv)

  • Trichloroacetyl chloride (1.2 equiv)

  • Zinc dust (activated, 2.0 equiv)

  • Dimethoxyethane (DME) or Diethyl Ether (anhydrous)

Step-by-Step Methodology:

  • Activation: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether, followed by high-vacuum drying. Critical: Unactivated zinc leads to stalled ketene generation.

  • Setup: In a flame-dried 3-neck flask under

    
    , suspend the alkene and activated Zinc in anhydrous DME.
    
  • Ketene Generation: Add a solution of trichloroacetyl chloride in DME dropwise over 1 hour at 0–10°C.

    • Note: The reaction is exothermic. Vigorous stirring is required to prevent Zinc clumping.

  • Cycloaddition: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of alkene).

  • Workup: Filter off the Zinc salts through Celite. Quench the filtrate with saturated

    
    . Extract with 
    
    
    
    , wash with brine, and dry over
    
    
    .
  • Dechlorination (The Reveal): Dissolve the crude dichlorocyclobutanone in Glacial Acetic Acid. Add Zinc dust (3.0 equiv) portion-wise at room temperature. Stir for 2 hours.

    • QC Check: The

      
       NMR signal for the carbonyl will shift significantly upfield upon dechlorination (~200 ppm to ~208 ppm).
      

Yield Expectation: 60–85% (2 steps).

Protocol B: Divergent Functionalization (Reductive Amination)

Objective: Convert the ketone "handle" into a conformationally restricted amine (common in CNS-active drugs).

Step-by-Step Methodology:

  • Dissolve Cyclobutyl Ketone (1.0 equiv) and the desired Amine (1.1 equiv) in DCE (1,2-Dichloroethane).

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) and Acetic Acid (1.0 equiv).

  • Stir at room temperature for 16 hours.

  • Stereochemical Note: The hydride attack usually occurs from the less hindered face (equatorial attack), typically yielding the cis-1,3-disubstituted product as the major diastereomer (due to the ring pucker). This stereocontrol is the primary advantage over flexible linkers.

Data & Validation: Cyclobutane vs. Bioisosteres

When selecting this scaffold, compare the physicochemical properties against standard linkers.

PropertyCyclobutane (1,3-subst.)[2][3][4][5]Cyclopropane (1,2-subst.)Phenyl (para-subst.)Advantage
Bond Angle ~88° (Puckered)60° (Planar)120° (Planar)Reduced planarity (

increase)
Distance (C1-C3/4) ~5.0 Å~3.8 Å (C1-C2)~5.8 ÅCloser mimic to phenyl distance
Metabolic Stability Moderate-HighLow (Ring opening)Variable (Oxidation)Blocks CYP450 oxidation sites
Lipophilicity (

LogP)
+0.2 vs H+0.4 vs H+2.0 vs HImproved solubility vs Phenyl

Troubleshooting & Safety

  • Hazard Alert: Trichloroacetyl chloride is corrosive and lachrymatory. Dichloroketene is a potent electrophile and potential carcinogen. All reactions must be performed in a well-ventilated fume hood.

  • Stalled Reaction: If the [2+2] fails, ensure the ether/DME is strictly anhydrous. Water destroys the acyl chloride before ketene formation.

  • Stereocontrol: If the trans isomer is required (thermodynamic product), the cis amine obtained from Protocol B can often be epimerized using a bulky base, or accessed via oxime reduction.

References

  • Mykhailiuk, P. K. (2021). "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au.[6] Available at: [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis: The [2+2] Cycloaddition." Chemical Reviews.
  • Hayes, J. F., et al. (2016). "Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions." Organic Syntheses, 93, 401-412.[7] Available at: [Link]

  • van der Kolk, M. R., et al. (2022).[8] "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Diastereoselectivity in the Synthesis of 1,3-Disubstituted Cyclobutanes

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing 1,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing 1,3-disubstituted cyclobutanes with high diastereoselectivity. The inherent ring strain and diverse potential reaction pathways of cyclobutanes present unique challenges. This resource provides in-depth troubleshooting advice, mechanistic insights, and actionable protocols to enhance stereochemical control in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Thermal [2+2] Cycloadditions

Question: My thermal [2+2] cycloaddition reaction to form a 1,3-disubstituted cyclobutane is resulting in a nearly 1:1 mixture of cis and trans diastereomers. What are the primary factors influencing this lack of selectivity, and how can I favor the formation of a single diastereomer?

Expert Analysis: Poor diastereoselectivity in thermal [2+2] cycloadditions often points to a stepwise reaction mechanism proceeding through a zwitterionic or diradical intermediate.[1] The extended lifetime of this intermediate allows for bond rotation, which scrambles the stereochemical information of the starting materials. To improve diastereoselectivity, the goal is to promote a more concerted-like transition state or to introduce reaction parameters that energetically favor the formation of one diastereomer over the other.

Troubleshooting & Optimization Strategies:

  • Solvent Polarity: The polarity of the solvent can have a significant impact on the lifetime of any charged intermediates.

    • Recommendation: Systematically decrease the polarity of the reaction solvent. Nonpolar solvents can disfavor charge separation in the intermediate, promoting a more concerted pathway and preserving the stereochemistry of the reactants.[1] For instance, if you are using a polar aprotic solvent like acetonitrile, consider switching to toluene or hexane.[1]

  • Steric Hindrance: The steric bulk of the substituents on the reacting alkenes can strongly influence the facial selectivity of their approach.

    • Recommendation: If your synthetic route allows, consider using substrates with bulkier substituents. The increased steric repulsion in the transition state will favor the formation of the less sterically hindered diastereomer.[1] For example, a bulkier ester group can enhance the steric differentiation between the two possible approaches.[1]

  • Lewis Acid Catalysis: Lewis acids can coordinate to one of the alkene partners, lowering its LUMO energy and promoting a more concerted cycloaddition.

    • Recommendation: Introduce a Lewis acid catalyst to your reaction. Common choices include TiCl₄ or chiral oxazaborolidine-AlBr₃ complexes.[1] These catalysts can enforce a specific geometry in the transition state, leading to a significant improvement in diastereoselectivity. It is crucial to screen various Lewis acids and optimize reaction conditions such as temperature, solvent, and stoichiometry.[1]

Issue 2: Unpredictable Stereochemical Outcomes in Photochemical [2+2] Cycloadditions

Question: I am employing a photochemical [2+2] cycloaddition to synthesize a 1,3-disubstituted cyclobutane, but the diastereoselectivity is inconsistent between experiments. What are the key variables I need to control to achieve a reproducible and high diastereomeric ratio?

Expert Analysis: Photochemical [2+2] cycloadditions proceed through an excited state, and their stereochemical outcome is governed by different principles than thermal cycloadditions.[2][3] The reaction can proceed through either a singlet or triplet excited state, each with its own stereochemical implications. Inconsistency often arises from a lack of control over the excited state pathway and other reaction parameters.

Troubleshooting & Optimization Strategies:

  • Reaction Mechanism (Direct vs. Sensitized): The choice between direct irradiation and the use of a photosensitizer is critical.

    • Direct Irradiation: Irradiation of an alkene with UV light excites an electron from the HOMO to the LUMO, creating an excited state that can react with a ground-state alkene.[2]

    • Triplet Sensitizers: For reactions that are inefficient upon direct irradiation, a triplet sensitizer like benzophenone or acetone can be used.[4] The sensitizer absorbs the light, transitions to its triplet state, and then transfers that energy to one of the alkene reactants, which then undergoes the cycloaddition.[5]

    • Recommendation: If you are observing inconsistent results with direct irradiation, consider using a triplet sensitizer. This can provide a more controlled pathway to the desired cyclobutane.[5]

  • Solvent Effects: The solvent can influence the diastereoselectivity of photochemical reactions, sometimes even reversing the preferred stereoisomer.[4][6]

    • Recommendation: Screen a range of solvents from non-polar (e.g., hexanes, benzene) to polar (e.g., acetonitrile).[4] For reactions involving intermediates with hydrogen-bonding capabilities, nonpolar solvents may promote intramolecular hydrogen bonding that can influence the stereochemical outcome.[6]

  • Temperature Control: Lowering the reaction temperature can favor the formation of the thermodynamically more stable diastereomer.[4]

    • Recommendation: Conduct the reaction at a lower temperature. For example, a reaction performed at -78°C may show significantly higher diastereoselectivity compared to the same reaction at room temperature.[7]

Issue 3: Low Diastereoselectivity in Ring-Opening Reactions of Bicyclo[1.1.0]butanes (BCBs)

Question: I am synthesizing a 1,3-disubstituted cyclobutane via the ring-opening of a bicyclo[1.1.0]butane (BCB), but the reaction yields a mixture of diastereomers. How can I improve the stereocontrol in this transformation?

Expert Analysis: The ring-opening of highly strained BCBs is a powerful method for accessing functionalized cyclobutanes.[8] However, radical-mediated ring-opening reactions are often associated with poor diastereoselectivity.[8][9] Achieving high stereocontrol typically requires shifting to a polar, strain-release mechanism or employing a catalyst that can dictate the stereochemical course of the reaction.

Troubleshooting & Optimization Strategies:

  • Catalyst Control: The choice of catalyst can be paramount in directing the diastereoselectivity of BCB ring-opening reactions.

    • Recommendation: For hydrophosphination of acyl BCBs, consider that a Cu(I) catalytic system can favor α-selective addition to yield 1,1,3-trisubstituted cyclobutanes as single diastereomers, while a Cu(II) system can promote a β'-selective pathway with high diastereomeric ratios.[10][11]

  • Promoting Polar Pathways: Shifting from a radical to a polar mechanism can significantly enhance diastereoselectivity.

    • Recommendation: The use of a π-acid catalyst such as AgBF₄ can facilitate a highly chemo- and diastereoselective polar strain-release ring-opening of BCBs with nucleophiles like hydroxyarenes.[8]

  • Substrate Design: The substituents on the BCB can sterically guide the approach of the incoming reagent.

    • Recommendation: Strategically placing bulky substituents on the BCB scaffold can be used to favor the formation of the less sterically hindered product.[10]

Experimental Protocols & Data

Protocol: Diastereoselective Reduction for cis-1,3-Disubstituted Cyclobutane Synthesis

This protocol describes a scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold, featuring a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.[7][12][13]

Step 1: Knoevenagel Condensation

  • To a solution of the starting ketone (1.0 equiv) and Meldrum's acid (1.02 equiv) in 2-propanol, add a catalytic amount of piperidine.

  • Stir the reaction at room temperature. The product, a cyclobutylidene Meldrum's acid derivative, will precipitate out of solution as the reaction progresses.

  • Filter the solid and wash with cold 2-propanol to afford the desired product in high purity.

Step 2: Diastereoselective Reduction

  • Suspend the cyclobutylidene Meldrum's acid derivative (1.0 equiv) in tetrahydrofuran (THF).

  • Cool the mixture to -5 °C.

  • Add sodium borohydride (NaBH₄) (0.8 equiv) portion-wise, maintaining the internal temperature below 0 °C.

  • Stir the reaction at -5 °C until completion, as monitored by TLC or LC-MS.

  • Carefully quench the reaction with aqueous acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed, dried, and concentrated to yield the crude cis-1,3-disubstituted cyclobutane.

Table 1: Effect of Solvent and Temperature on Diastereoselective Reduction [7]

EntrySolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1THF-25>20:1
2THF-519:1
3THF515:1
4THF2510:1
5EtOH-58:1
6EtOAc-57:1
7MeCN-56:1

Visualizing Reaction Control

Diagram 1: Factors Influencing Diastereoselectivity in [2+2] Cycloadditions

G Photochemical [2+2] Photochemical [2+2] Temperature Temperature Photochemical [2+2]->Temperature Solvent Effects Solvent Effects Photochemical [2+2]->Solvent Effects Sensitizer Sensitizer Photochemical [2+2]->Sensitizer Steric Hindrance Steric Hindrance Lewis Acid Lewis Acid Diastereoselectivity Diastereoselectivity Diastereoselectivity->Photochemical [2+2] Thermal [2+2] Thermal [2+2] Thermal [2+2]->Steric Hindrance Thermal [2+2]->Lewis Acid Solvent Polarity Solvent Polarity Thermal [2+2]->Solvent Polarity

Caption: Key parameters to control for improved diastereoselectivity.

Diagram 2: Troubleshooting Workflow for Poor Diastereoselectivity

G start Poor Diastereoselectivity Observed analyze Analyze Reaction Type (Thermal, Photochemical, etc.) start->analyze thermal_q1 Is solvent optimized? analyze->thermal_q1 Thermal photo_q1 Using Sensitizer? analyze->photo_q1 Photochemical thermal_a1_no Screen Nonpolar Solvents thermal_q1->thermal_a1_no No thermal_q2 Are sterics a factor? thermal_q1->thermal_q2 Yes thermal_a1_yes Modify Substrate Sterics end Improved Diastereoselectivity thermal_a1_yes->end thermal_a1_no->thermal_q2 thermal_q2->thermal_a1_yes Yes thermal_a2_yes Introduce Lewis Acid Catalyst thermal_q2->thermal_a2_yes No thermal_a2_yes->end photo_a1_no Add Triplet Sensitizer photo_q1->photo_a1_no No photo_q2 Is temperature optimized? photo_q1->photo_q2 Yes photo_a1_yes Lower Reaction Temperature photo_a1_yes->end photo_a1_no->photo_q2 photo_q2->photo_a1_yes No photo_a2_yes Screen Solvent Polarity photo_q2->photo_a2_yes Yes photo_a2_yes->end

Caption: A logical workflow for troubleshooting poor diastereoselectivity.

References

  • Majima, K., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(17), 11947-11955. [Link]

  • ResearchGate. (n.d.). Syntheses of functionalized 1,3‐disubstituted pyridylcyclobutanes. Retrieved from [Link]

  • Majima, K., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]

  • Weiss, A. D., et al. (2018). Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots. ACS Catalysis, 8(11), 10776-10781. [Link]

  • D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15538-15591. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Retrieved from [Link]

  • Lee, S., et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9929. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 18(18), 4638-4641. [Link]

  • Gryko, D. T., et al. (2025). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. Chemical Science. [Link]

  • Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Retrieved from [Link]

  • American Chemical Society. (n.d.). Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions. Retrieved from [Link]

  • Huang, Q., et al. (2023). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. Chemical Science, 14(36), 9881-9888. [Link]

  • Chemistry LibreTexts. (2024). 30.6: Stereochemistry of Cycloadditions. Retrieved from [Link]

  • Hoffmann, N. (2024). Comparison between thermal and photochemical conditions for the [2 + 2... ResearchGate. Retrieved from https://www.researchgate.net/publication/381270259_Comparison_between_thermal_and_photochemical_conditions_for_the_2_2
  • Wang, Y., et al. (2013). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Angewandte Chemie International Edition, 52(27), 6899-6902. [Link]

  • Nanyang Technological University. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization. Retrieved from [Link]

  • MolVerse. (2023). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. Retrieved from [Link]

  • PubMed. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes. Retrieved from [Link]

  • Li, Z., et al. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications, 16(1), 1-10. [Link]

  • American Chemical Society. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Aci. Retrieved from [Link]

  • YouTube. (2020). Ch 24 - Part 3 -Thermal versus Photochemical Cycloadditions. Retrieved from [Link]

  • Myers, A. G. (n.d.). Cyclobutane Synthesis. Harvard University. Retrieved from [Link]

  • AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition | Request PDF. Retrieved from [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Retrieved from [Link]

  • YouTube. (2024). Ch16.24 - [2+2] Cycloaddition, Thermal vs Photochemical Reaction. Retrieved from [Link]

  • Gryko, D. T., et al. (2025). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. Chemical Science. [Link]

Sources

Optimization

Side reactions in the palladium-catalyzed functionalization of cyclobutanes

Technical Support Center: Palladium-Catalyzed Functionalization of Cyclobutanes Subject: Troubleshooting Side Reactions & Mechanistic Divergence Ticket ID: PD-CYC-004 Status: Open Responder: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium-Catalyzed Functionalization of Cyclobutanes

Subject: Troubleshooting Side Reactions & Mechanistic Divergence Ticket ID: PD-CYC-004 Status: Open Responder: Senior Application Scientist, Catalysis Division

Executive Summary

Cyclobutanes represent a unique challenge in palladium catalysis. With a ring strain energy of ~26 kcal/mol, they sit precariously on a potential energy surface where the desired C(sp³)-H functionalization is constantly competing with thermodynamically favorable ring-opening (C-C cleavage) and kinetically rapid


-hydride elimination.

This guide treats your reaction vessel as a competitive system. We do not just "fix" the error; we manipulate the energetic landscape to favor the desired pathway.

Module 1: The Thermodynamic Sink (Ring Opening vs. C-H Activation)

Symptom: You are attempting a Directed C(sp³)-H activation (to preserve the ring) but observe linear alkenes, dienes, or rearranged isomers (C-C cleavage).

The Mechanism: Cyclobutanes are spring-loaded. Upon coordination to Pd(II), the metal can insert into the strained C-C bond (oxidative addition into C-C) rather than the C-H bond. This is particularly common with cyclobutanones or substrates where the directing group (DG) places the metal in proximity to the ring bonds.

Diagnostic & Solution:

FactorDiagnosisCorrective Action
Ligand Class Monodentate phosphines often allow coordinative flexibility, facilitating C-C insertion.Switch to Rigid Bidentate or MPAA Ligands. Ligands like mono-N-protected amino acids (MPAA) or 8-aminoquinoline enforce a rigid geometry that favors the smaller metallacycle required for C-H activation over the ring-opening pathway.
Base Selection Carbonate bases are standard but may not be sufficiently carboxylate-like to assist the CMD (Concerted Metalation-Deprotonation) mechanism.Use Pivalate (CsOPiv). Pivalate acts as a "proton shuttle," lowering the activation energy for C-H cleavage via CMD, making it kinetically competitive against C-C cleavage.
Substrate Design

-Quaternary centers are missing.
Install Blocking Groups. If possible, use gem-dimethyl or quaternary centers to sterically discourage the approach required for C-C insertion.

Field Insight: In Baudoin’s synthesis of benzocyclobutenes, the choice of base dictates the pathway. Switching from carbonate to pivalate can even divert the pathway toward double C-H activation to form cyclopropanes, completely bypassing the standard ring-opening trap.

Module 2: The -Hydride Elimination Trap

Symptom: Formation of cyclobutenes (endocyclic double bond) or methylene cyclobutanes (exocyclic double bond) instead of the cross-coupled product.

The Mechanism: Once the Palladium species is attached to the cyclobutane ring (alkyl-Pd intermediate), it hunts for a Syn-coplanar


-hydrogen. If found, 

-hydride elimination is almost diffusion-controlled, ejecting the product as an alkene and killing the catalytic cycle (or requiring re-insertion).

Troubleshooting Protocol:

Q: Is your elimination Exocyclic or Endocyclic?

  • Case A: Exocyclic Elimination (Methylene formation)

    • Cause: The Pd center can access the hydrogen on the

      
      -substituent (e.g., a methyl group next to the ring).
      
    • Fix:Steric Crowding. Use bulky, electron-rich phosphines (e.g.,

      
       or Buchwald ligands like XPhos) to make the transition state for 
      
      
      
      -H elimination sterically inaccessible.
  • Case B: Endocyclic Elimination (Cyclobutene formation)

    • Cause: The Pd center eliminates a proton from the ring itself.

    • Fix:Ti/Ag Additives. The addition of Silver salts (AgOAc,

      
      ) serves two roles: it acts as a halide scavenger to open a coordination site for transmetalation (speeding up the desired step) and can form heterometallic clusters that inhibit elimination.
      

Module 3: Protodepalladation (The "Damp" Cycle)

Symptom: Recovery of starting material or formation of hydro-dehalogenated coupling partners (e.g., Ar-H instead of Ar-Cyclobutane).

The Mechanism: The alkyl-Pd intermediate is protonated before it can undergo transmetalation or reductive elimination. This is often due to trace moisture or acidic protons on the substrate.

Corrective Action:

  • Solvent Switch: Move from DMF/DMA (hygroscopic) to Toluene or Xylene if solubility permits.

  • Base Strength: If using weak bases (

    
    ), switch to stronger, anhydrous bases like LiOtBu  or NaOtBu  to rapidly neutralize any adventitious protons.
    

Visualizing the Divergence

The following diagram maps the critical decision points where your reaction typically fails. Use this to identify where your specific side product originates.

CyclobutanePathways Start Pd-Catalyzed Cyclobutane Functionalization OxAdd Oxidative Addition / Coordination Start->OxAdd Decision1 Is Ring Strain Relief Dominant? OxAdd->Decision1 RingOpen PATH A: C-C Cleavage (Ring Opening) Decision1->RingOpen High Strain / Monodentate Ligand CHActiv PATH B: C-H Activation (Ring Intact) Decision1->CHActiv Directing Group / Bidentate Ligand RingOpen->Start Fix: MPAA Ligands / Pivalate Base ProdOpen Linear Alkenes/Dienes (Undesired if preserving ring) RingOpen->ProdOpen Int_AlkylPd Cyclobutyl-Pd Intermediate CHActiv->Int_AlkylPd BetaH Side Rxn: Beta-Hydride Elimination BetaH->Start Fix: Bulky Ligands / Ag Salts Side_Alkene Cyclobutene / Methylene Cyclobutane BetaH->Side_Alkene Int_AlkylPd->BetaH Slow Transmetalation TransMet Transmetalation Int_AlkylPd->TransMet Fast Transmetalation RedElim Reductive Elimination TransMet->RedElim ProdFinal Functionalized Cyclobutane RedElim->ProdFinal

Caption: Mechanistic divergence in cyclobutane functionalization. Path A represents the thermodynamic sink (ring opening), while Path B is the desired kinetic trap (C-H activation).

Standardized Protocol: Pd(II)-Catalyzed C(sp³)-H Arylation

This protocol is optimized to minimize


-hydride elimination and suppress ring opening, based on methodologies adapted from Baudoin  and Yu .

Objective: Arylation of a cyclobutane carboxylic acid derivative.

Reagents:

  • Substrate: Cyclobutane carboxamide (with bidentate DG, e.g., 8-aminoquinoline or similar).

  • Catalyst:

    
     (10 mol%).
    
  • Ligand: BNPA or specific MPAA ligand (20 mol%).

  • Base:

    
     (Cesium Pivalate) (2.0 equiv) - Crucial for CMD mechanism.
    
  • Coupling Partner: Aryl Iodide (1.5 equiv).

  • Solvent: t-Amyl Alcohol or Toluene (Anhydrous).

Step-by-Step Workflow:

  • The "Dry" Setup:

    • Flame-dry a 10 mL Schlenk tube. Cool under Argon.

    • Why: Moisture promotes protodepalladation (Module 3).

  • Solids Addition:

    • Add

      
      , Ligand, Base, and Substrate.[1]
      
    • Checkpoint: Ensure

      
       is orange/brown. Black powder indicates decomposed Pd(0).
      
  • Solvent & Degassing:

    • Add solvent.[2][3][4] Freeze-pump-thaw (3 cycles) is recommended but sparging with Ar for 15 mins is acceptable.

    • Why: Oxygen can oxidize the ligand or promote homocoupling of the aryl iodide.

  • Thermal Activation:

    • Seal tube.[2] Heat to 110°C .

    • Note: C(sp³)-H activation has a high barrier. Lower temperatures (80°C) often result in stalled conversion, allowing side reactions to dominate.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Filter through Celite.

    • Analysis: Check crude NMR immediately for the ratio of Product : Starting Material : Olefin (elimination product).

Data Summary: Ligand Effects on Selectivity

The following data illustrates how ligand choice shifts the balance between functionalization and side reactions.

Ligand TypePrimary OutcomeSide Reaction RiskMechanistic Driver

(Monodentate)
Ring Opening / Complex MixturesHigh (

-H elim & C-C cleavage)
Flexible coordination allows Pd to access multiple geometries.
dppb (Bidentate) Low ConversionModerateBite angle may not match the required metallacycle for C-H activation.
Ac-Gly-OH (MPAA) C-H Functionalization LowLigand Acceleration Effect: Carboxylate assists deprotonation; rigid structure prevents elimination.
Pyridone Ligands Enantioselective C-H LowTransient Directing Group (TDG) strategy effectively mimics the MPAA effect for ketones.

References

  • Chaumontet, M., et al. (2008).[4][5] "Synthesis of Benzocyclobutenes by Palladium-Catalyzed C−H Activation of Methyl Groups: Method and Mechanistic Study." Journal of the American Chemical Society.[4][6]

  • Clemenceau, A., et al. (2020).[5] "Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation." Journal of the American Chemical Society.[4][6]

  • He, J., et al. (2014). "Ligand-Promoted C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes." Angewandte Chemie International Edition.

  • Gutekunst, W. R., & Baran, P. S. (2014). "Applications of C–H Functionalization Logic to Cyclobutane Synthesis." The Journal of Organic Chemistry.

  • Murakami, M., et al. (2004). "Palladium-Catalyzed Ring Opening and Ring Expansion of Cyclobutanes." Chemical Reviews.

Sources

Troubleshooting

Technical Support Center: Ligand Engineering for Pd-Catalyzed C-H Functionalization

Status: Operational Operator: Senior Application Scientist (Ph.D.) Ticket ID: CH-ACT-OPT-2026 Welcome to the C-H Functionalization Optimization Hub You are likely here because your standard Suzuki or Heck conditions fail...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (Ph.D.) Ticket ID: CH-ACT-OPT-2026

Welcome to the C-H Functionalization Optimization Hub

You are likely here because your standard Suzuki or Heck conditions failed to activate that specific C-H bond, or your reaction turned into a test tube of inactive palladium black. Unlike traditional cross-coupling, C-H activation relies on a delicate balance between electrophilicity (to bind the metal) and basicity (to cleave the C-H bond).

This guide treats your reaction as a system to be debugged.[1] We will move beyond "screening random ligands" to rational selection based on the Concerted Metalation-Deprotonation (CMD) mechanism.

Quick Navigation (Troubleshooting Modules)
ModuleSymptomCore IssuePrimary Solution
1. Reactivity No conversion; Starting material recovered.High activation barrier (

).
Switch to MPAA or Electron-Deficient Phosphines .
2. Stability Rapid Pd black precipitation; Reaction stalls early.Catalyst aggregation/Ligand dissociation.Increase Ligand:Pd ratio ; Use Stabilizing Solvents .
3. Selectivity Mixture of regioisomers (ortho/meta/para).Poor directing group (DG) or ligand geometry.Tune Bite Angle or use Chiral Anionic Ligands .
Module 1: Reactivity & The CMD Mechanism

User Question: "My substrate is electron-rich, and I see zero conversion. I added more base, but it didn't help. Why?"

Technical Diagnosis: In Pd(II)-catalyzed C-H activation, the C-H bond cleavage is often the rate-determining step (RDS). This usually proceeds via the Concerted Metalation-Deprotonation (CMD) pathway (pioneered by Fagnou and others).

In CMD, a ligand (typically a carboxylate like acetate or pivalate) acts as an intramolecular base .[2] It deprotonates the C-H bond while the Carbon binds to the Palladium.

  • The Paradox: If your ligand is too electron-rich (strongly donating), it reduces the electrophilicity of the Pd(II), making it harder for the metal to approach the C-H bond. If it is too electron-poor, the ligand is not basic enough to pull the proton.

The Solution: Ligand Acceleration (MPAA) Use Mono-N-Protected Amino Acids (MPAA) .[3][4][5][6] As shown by Jin-Quan Yu's group, these ligands coordinate as bidentate (N,O)-chelates. They create a rigid, optimal geometry that lowers the transition state energy for C-H cleavage.

Protocol 1: The MPAA "Rescue" Screen Run this if standard Pd(OAc)₂ fails.

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: Screen the following MPAAs (20 mol%):

    • Ac-Gly-OH: The baseline (smallest steric profile).

    • Boc-Val-OH: Increased steric bulk (good for selectivity).

    • Ac-Phe-OH: Aromatic interaction capability.[7]

  • Base: Ag₂CO₃ or KHCO₃ (The MPAA refills its proton from this external base).

  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol. Note: HFIP is a "magic solvent" for C-H activation as it stabilizes the CMD transition state via H-bonding.

Module 2: Selectivity (Regio- & Chemoselectivity)

User Question: "I am targeting the ortho-position, but I'm getting a mix of isomers or over-arylation. How do I lock this down?"

Technical Diagnosis: Selectivity in C-H activation is dictated by the Directing Group (DG) and the Ligand Geometry .

  • Weak DGs: (e.g., ketones, esters) require ligands that bind tighter to Pd to prevent "ligand exchange" that leads to non-directed background reactions.

  • Steric Control: If you lack a DG, you must rely on the steric bulk of the ligand to distinguish between C-H bonds based on accessibility.

Visualizing the Decision Pathway:

LigandSelection Start Selectivity Issue Identified HasDG Does substrate have a Directing Group (DG)? Start->HasDG YesDG Yes (Amide, Pyridine, Acid) HasDG->YesDG Yes NoDG No (Simple Arene) HasDG->NoDG No MPAA Use MPAA Ligands (Boc-Val-OH, Ac-Ile-OH) Rigid 5,6-membered chelate YesDG->MPAA Sterics Relies on Sterics/Electronics NoDG->Sterics Buchwald Use Bulky Phosphines (DavePhos, XPhos) Favors most accessible C-H Sterics->Buchwald CMD_Type Use Pivalate/Carbonate (CMD Mechanism) Favors most acidic C-H Sterics->CMD_Type

Figure 1: Decision tree for selecting ligands based on substrate features. DGs allow for chelation-control (MPAA), while non-directed systems rely on steric bulk (Phosphines) or acidity (CMD).

Module 3: Catalyst Stability & Pd Black

User Question: "The reaction turns black within 15 minutes and stops. Is my catalyst dead?"

Technical Diagnosis: Yes, "Pd Black" is the aggregation of Pd(0) nanoparticles. This happens when the rate of Reductive Elimination (forming product + Pd(0)) is faster than the rate of Re-oxidation (Pd(0)


 Pd(II)).
  • Cause: Low ligand binding affinity or insufficient oxidant.

  • The "Buchwald" Factor: While bulky biaryl phosphines (e.g., XPhos) are great for oxidative addition, they can sometimes dissociate easily, leading to aggregation if the catalytic cycle isn't synchronized.

Troubleshooting Protocol:

  • Increase Ligand Loading: Move from 1:1 (L:Pd) to 2:1 or even 4:1. Excess ligand shifts the equilibrium toward the soluble L_n Pd species.

  • Switch Oxidants: If using air/O₂, switch to Benzoquinone (BQ) or AgOAc . BQ acts as a

    
    -acid ligand that stabilizes Pd(0) before oxidation.
    
  • Solvent Switch: Use DMSO or Acetonitrile (coordinating solvents) as cosolvents (5-10% v/v). They weakly bind to Pd and prevent aggregation during the "naked" Pd(0) phase.

Module 4: The CMD Mechanism Visualized

Understanding where the ligand acts is crucial for troubleshooting.

CMD_Mechanism cluster_ligand Ligand Role (L) Pd_Pre Pd(II)L2(OAc)2 (Precatalyst) Coord Substrate Coordination (Agostic Interaction) Pd_Pre->Coord -HOAc TS CMD Transition State (Ligand acts as Base) Coord->TS Rate Limiting Step Pd_C Pd-Carbon Species (Activated) TS->Pd_C C-H Cleavage Prod Functionalized Product Pd_C->Prod Functionalization (Oxidative/Reductive) Prod->Pd_Pre Re-oxidation Note MPAA/Acetate pulls proton here Note->TS

Figure 2: The Concerted Metalation-Deprotonation (CMD) cycle. The ligand (red node) is critical at the Transition State, acting simultaneously as a ligand to Pd and a base to the substrate.

Summary of Ligand Classes
Ligand ClassKey ExamplesBest Use CaseMechanism Role
Carboxylates Acetate, Pivalate, Adamantyl-COO-Simple intramolecular C-H activation; CMD.Internal base; proton shuttle.
MPAA Boc-Val-OH, Ac-Ile-OHEnantioselective activation; Directed C-H activation.Chiral scaffold; lowers CMD barrier via rigidity.
Biaryl Phosphines XPhos, DavePhos, JohnPhosC-H Arylation of heterocycles (Direct Arylation).Facilitates oxidative addition of Ar-X; Steric selectivity.
Pyridines 2-HydroxypyridineOlefin C-H activation.[8]Bifunctional ligand (H-bond donor/acceptor).
References
  • MPAA Ligand Mechanism

    • Yang, Y.-F., Hong, X., Yu, J.-Q., & Houk, K. N. (2017). "Experimental-Computational Synergy for Selective Pd(II)
  • The CMD Mechanism

    • Lafrance, M., & Fagnou, K. (2006). "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design." Journal of the American Chemical Society.[9][10]

  • Ligand-Accelerated Catalysis (LAC)

    • Engle, K. M., Wang, D.-H., & Yu, J.-Q. (2010).[10] "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society.[9][10]

  • General C-H Functionalization Reviews

    • Lyons, T. W., & Sanford, M. S. (2010).[11] "Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions." Chemical Reviews.

  • Buchwald Ligands in C-H Arylation

    • Note: While primarily for cross-coupling, these are essential for direct arylation polymerizations and heterocycle functionaliz

Sources

Optimization

Technical Support Center: Palladium-Catalyzed C-C Cleavage of Cyclobutanols

Welcome to the Advanced Catalysis Support Hub. Subject: Troubleshooting Strain-Driven -Carbon Elimination & Cross-Coupling Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Hub. Subject: Troubleshooting Strain-Driven


-Carbon Elimination & Cross-Coupling
Lead Scientist:  Dr. Alex V. (Senior Application Scientist)

Mechanistic Diagnostics (The "Why")

Before troubleshooting, you must visualize the competition occurring in your flask. The cleavage of cyclobutanols is driven by the release of ring strain (~26 kcal/mol), but it competes with standard Pd-chain processes.

The critical junction is the


-Carbon Elimination  step.[1] If this fails, you get no reaction. If the resulting intermediate is unstable, you get side products.
The Signaling Pathway (Catalytic Cycle)

The following diagram illustrates the standard pathway for an arylative ring-opening (e.g., reacting a cyclobutanol with an aryl halide).

Pd_Cyclobutanol_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Ligand Exchange (Cyclobutanol Coordination) OxAdd->Coord + Cyclobutanol Alkoxide Pd(II)-Alkoxide Formation (Base-Mediated) Coord->Alkoxide - HX (Base) BetaC β-Carbon Elimination (Ring Opening) Alkoxide->BetaC Strain Release AlkylPd γ-Palladioketone (σ-Alkyl-Pd Species) BetaC->AlkylPd Key Step RedElim Reductive Elimination (C-C Bond Formation) AlkylPd->RedElim BetaH SIDE REACTION: β-Hydride Elimination AlkylPd->BetaH Low Ar-X conc. or Steric clash Proton SIDE REACTION: Protonolysis AlkylPd->Proton Moisture/H-source Product γ-Arylated Ketone RedElim->Product Product->Pd0 Regeneration

Figure 1: The Catalytic Cycle of Pd-catalyzed Arylative Ring Opening.[2] The red diamond represents the critical strain-release step.

Troubleshooting Guide (Q&A)

Module A: Reactivity Issues (No Conversion)

Q: I see no consumption of the cyclobutanol starting material. Is my catalyst dead? A: Not necessarily. If the cyclobutanol remains untouched, the issue is likely the initiation of the


-carbon elimination .
  • The Alkoxide Bottleneck: Palladium cannot insert into the C-C bond unless a Pd-alkoxide is formed first. This requires deprotonation.

    • Check: Are you using a base strong enough for the specific alcohol?

      
       or 
      
      
      
      are often required. Weak bases like
      
      
      in non-polar solvents (Toluene) may fail due to solubility.
    • Action: Add a phase transfer catalyst (e.g., TBAI) or switch to 1,4-Dioxane to improve base solubility.

  • Steric Crowding: If you are using a tertiary cyclobutanol with bulky substituents cis to the hydroxyl group, the Pd center may physically struggle to coordinate.

    • Action: Switch to a smaller phosphine ligand (e.g., from

      
       to 
      
      
      
      or
      
      
      ).

Q: My aryl halide is consumed, but the cyclobutanol is not. What is happening? A: You are likely witnessing homocoupling of the aryl halide or simple reduction (dehalogenation) of the Ar-X.

  • Diagnosis: The oxidative addition to Ar-X is fast, but the ligand exchange with the cyclobutanol is too slow. The Ar-Pd-X species eventually decomposes or reacts with itself.

  • Action: Increase the concentration of cyclobutanol (1.5 - 2.0 equiv). Ensure the reaction temperature is high enough (>80°C) to overcome the activation energy for the C-C cleavage step.

Module B: Selectivity Issues (Wrong Product)

Q: I am isolating an


-unsaturated ketone instead of the cross-coupled product. Why? 
A:  You are seeing 

-Hydride Elimination
.
  • Mechanism:[1][2][3][4][5] After the ring opens, the resulting alkyl-Pd species (AlkylPd in Fig 1) has

    
    -hydrogens. If Reductive Elimination is slow, 
    
    
    
    -H elimination becomes kinetically favored.
  • Solution 1 (Ligand): Use a bidentate ligand (e.g., dppe, dppf). Bidentate ligands enforce a cis-geometry that disfavors the coplanarity required for

    
    -H elimination.
    
  • Solution 2 (Electrophile): Increase the concentration of your coupling partner (Ar-X). This accelerates the intermolecular reductive elimination over the intramolecular

    
    -H elimination.
    

Q: I am getting a simple ketone (ring-opened but not arylated). It looks like the ring just "popped" open. A: This is Protonolysis (Hydro-de-palladation).

  • Cause: The Alkyl-Pd intermediate captured a proton instead of undergoing reductive elimination.

  • Source: Wet solvent is the primary culprit. The Pd-C bond is extremely sensitive to moisture.

  • Action: Flame-dry glassware and use anhydrous solvents (Toluene/Dioxane over Na/Benzophenone or molecular sieves). Ensure your base is anhydrous.

Q: The ring is cleaving at the "wrong" side (distal vs. proximal). How do I control regioselectivity? A: Regioselectivity is governed by the stability of the resulting alkyl-Pd intermediate and steric relief.

  • Rule of Thumb: Cleavage usually occurs at the less substituted carbon to minimize steric clash in the transition state, unless a substituent can stabilize the Pd (e.g., phenyl rings).

  • Action: If you need to reverse selectivity, you often need a Directing Group (e.g., a pyridyl group on the alcohol) or a drastic change in ligand cone angle.

Standardized Validation Protocol

Use this protocol to validate your catalyst system before attempting complex substrates.

Benchmark Reaction: 1-Phenylcyclobutan-1-ol + Bromobenzene




-Arylated Ketone.
ParameterStandard ConditionOptimization Notes
Catalyst

(5-10 mol%)

is a valid alternative if acid-sensitive.
Ligand

(20 mol%)
Ratio Pd:L = 1:2 or 1:4. For difficult cases, try XPhos or dppf.
Base

(2.0 equiv)
Must be dry.

is faster but less tolerant of functional groups.
Solvent Toluene or 1,4-Dioxane0.1 M - 0.2 M concentration.
Temp 80°C - 100°CReflux is often required to drive the endothermic strain release.
Atmosphere Argon/NitrogenStrictly exclusion of

and

.
Step-by-Step Workflow
  • Glovebox/Schlenk: Charge a dried reaction tube with

    
     (0.05 mmol), 
    
    
    
    (0.10 mmol), and
    
    
    (1.0 mmol).
  • Solvent: Add anhydrous Toluene (2.0 mL). Stir for 5 mins to pre-complex the catalyst.

  • Substrates: Add 1-phenylcyclobutan-1-ol (0.5 mmol) and Bromobenzene (0.6 mmol).

    • Note: If the cyclobutanol is a solid, add it in step 1. If liquid, add via syringe now.

  • Heating: Seal and heat to 100°C for 12 hours.

  • Workup: Cool to RT. Filter through a short pad of silica (eluting with Et2O) to remove Pd/Base. Concentrate and analyze by

    
     NMR.
    

Decision Tree for Optimization

Use this logic flow to determine your next experiment.

Optimization_Tree Start Start: Low Yield CheckSM Is Cyclobutanol Consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes No conversion SM_No Yes (SM Consumed) CheckSM->SM_No Full conversion Temp Increase Temp (>100°C) SM_Yes->Temp Base Switch Base (Cs2CO3 -> KOtBu) SM_Yes->Base CheckProd Identify Major Byproduct SM_No->CheckProd Alkene Alkene Found (β-H Elim) CheckProd->Alkene Ketone Simple Ketone (Protonolysis) CheckProd->Ketone Complex Complex Mixture (Decomposition) CheckProd->Complex Sol_Ligand Use Bidentate Ligand (dppe, dppf) Alkene->Sol_Ligand Sol_Dry Dry Solvents & Increase Ar-X conc. Ketone->Sol_Dry Sol_Conc Lower Temp or Reduce Catalyst Load Complex->Sol_Conc

Figure 2: Logical decision tree for optimizing reaction conditions.

References

  • Murakami, M., et al. (2004). "Palladium-Catalyzed Ring Opening and Cross-Coupling of Cyclobutanols." Journal of the American Chemical Society.

    • Context: The seminal work establishing the -carbon elimination mechanism and the formation of -aryl
  • Ura, Y., et al. (2004). "Palladium-Catalyzed Transformation of Cyclobutanone O-Benzoyloximes to Nitriles via C-C Bond Cleavage." The Journal of Organic Chemistry.

    • Context: Demonstrates the versatility of the cleavage mechanism applied to oximes and the influence of ligand bite angle.
  • Murakami, M. & Ishida, N. (2021). "Cleavage of Carbon–Carbon

    
    -Bonds of Four-Membered Rings." Chemical Reviews. 
    
    • Context: A comprehensive review detailing the thermodynamics and kinetics of strain-driven cleavage, essential for understanding substrate limit
  • Parra-García, S., et al. (2024).[6] "Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage." Macromolecules.

    • Context: Recent application of this mechanism in polymerization, highlighting the competition between propagation and termin

Sources

Troubleshooting

Module 1: Reaction Optimization (Norrish Type II / Yang Cyclization)

Welcome to the Photochemical Cyclization Support Hub . This guide is engineered for researchers encountering efficiency plateaus in ketone-based photocyclizations, specifically Norrish Type II (Yang Cyclization) and Pate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Photochemical Cyclization Support Hub .

This guide is engineered for researchers encountering efficiency plateaus in ketone-based photocyclizations, specifically Norrish Type II (Yang Cyclization) and Paternò-Büchi [2+2] cycloadditions . Unlike thermal chemistry, photochemistry is governed by excited-state lifetimes and photon flux density. The solutions below address the kinetic and thermodynamic bottlenecks inherent to these systems.

Issue: "I see high conversion of the starting ketone, but my yield of the cyclized product (cyclobutanol) is low. The major product is an alkene."

The Technical Diagnosis

You are witnessing the 1,4-Biradical Bifurcation . Upon excitation (


) and Intersystem Crossing (ISC), the triplet ketone abstracts a 

-hydrogen to form a 1,4-biradical. This intermediate has two competing fates:
  • Cyclization (Desired): Radical recombination to form the cyclobutanol.

  • Elimination (Undesired):

    
    -scission (cleavage) to form an alkene and an enol (which tautomerizes to a ketone).
    
Troubleshooting Protocol
VariableAdjustmentMechanistic Rationale
Solvent Viscosity Increase (e.g., switch from MeCN to tert-Butanol or benzene)The Cage Effect: Higher viscosity solvents impede the diffusion of the biradical ends away from each other, favoring the entropic probability of ring closure (cyclization) over cleavage.
Solvent Polarity Decrease Polar solvents (methanol, DMSO) stabilize the transition states for elimination or facilitate hydrogen bonding that locks the biradical in a non-cyclizing conformation. Non-polar solvents (Benzene, Cyclohexane) typically favor cyclization.
Excitation Source Red Shift (if possible)High-energy UV (<300 nm) can trigger competitive Norrish Type I (

-cleavage). Using 365 nm LEDs (often requiring a sensitizer or specific substitution) minimizes bond homolysis outside the desired pathway.
Visualization: The 1,4-Biradical Fate

This diagram illustrates the critical decision point in the reaction pathway.

Norrish_Type_II Start Ground State Ketone Excited Excited Triplet (T1) (n, π*) Start->Excited hν (Excitation) Biradical 1,4-Biradical Intermediate Excited->Biradical γ-H Abstraction (1,5-HAT) Cyclized Cyclobutanol (Yang Product) Biradical->Cyclized ISC + Recombination (Favored by Viscosity) Cleaved Alkene + Enol (Elimination) Biradical->Cleaved β-Scission (Favored by Polarity)

Caption: The bifurcation of the 1,4-biradical. Optimization targets the suppression of the red pathway (Cleavage) to favor the green pathway (Cyclization).

Module 2: Stereocontrol in Paternò-Büchi Reactions

Issue: "My [2+2] cycloaddition works, but I am getting a racemic mixture or poor regioselectivity."

The Technical Diagnosis

Stereocontrol in Paternò-Büchi is not governed by the final radical recombination, but by the initial Exciplex (Excited Complex) formation. The interaction between the excited carbonyl and the ground-state alkene creates a transient charge-transfer complex.

Troubleshooting Protocol
  • Temperature Control: Unlike thermal reactions where heat improves kinetics, Paternò-Büchi selectivity often degrades with temperature.

    • Action: Cool the reaction to -40°C or lower .

    • Reason: Lower temperatures stabilize the specific exciplex conformer favored by steric or electronic interactions (e.g., "Hydroxyl Directing Effect" if allylic alcohols are used).

  • Concentration:

    • Action: Use a large excess of the alkene (5–10 equiv) or use the alkene as the solvent.

    • Reason: The triplet state of the ketone has a finite lifetime (microseconds). High alkene concentration ensures the bimolecular quenching (reaction) outcompetes unimolecular decay (phosphorescence/relaxation).

Module 3: Scalability & Hardware (Batch vs. Flow)

Issue: "The reaction takes 48 hours to complete on a 5g scale, and the solution turns yellow/brown (polymerization)."

The Technical Diagnosis

You have hit the Beer-Lambert Wall . In a batch reactor (flask), photons are absorbed by the first few millimeters of the solution. The center of the flask remains dark. To compensate, you over-irradiate the outer layer, causing product degradation and polymerization (the "brown gunk").

The Solution: Continuous Flow Photochemistry

Switching to a microfluidic flow reactor increases the Surface-Area-to-Volume (SAV) ratio , ensuring the entire reaction path length (typically <1 mm) is uniformly irradiated.

Performance Metrics: Batch vs. Flow
MetricBatch Reactor (Immersion Well)Flow Reactor (FEP Tubing)
Path Length 10–50 mm (High gradient)0.5–1.0 mm (Uniform)
Heat Transfer Poor (Hot spots near lamp)Excellent (Active cooling)
Reaction Time Hours to DaysMinutes (Residence Time)
Safety High solvent inventoryLow active volume
Visualization: Flow Reactor Setup

Flow_Setup Solvent Reagent Solution (Degassed) Pump HPLC Pump (Flow Control) Solvent->Pump Input Reactor Photoreactor (FEP Tubing wrapped around LED source) Pump->Reactor Continuous Feed BPR Back Pressure Regulator (BPR) Reactor->BPR Irradiated Stream Collection Product Collection BPR->Collection Output

Caption: Standard Flow Photochemistry assembly. The BPR prevents solvent boiling if the reactor heats up, maintaining a single liquid phase.

Standardized Experimental Protocol: Optimized Yang Cyclization

Objective: Cyclization of valerophenone derivatives to cyclobutanols.

  • Preparation:

    • Dissolve ketone (0.05 M) in Benzene (or Benzene/Cyclohexane 1:1). Note: Avoid polar protic solvents to minimize elimination.

    • Degassing (CRITICAL): Oxygen quenches the triplet state (

      
      ) efficiently. Sparge the solution with Argon for 30 minutes or perform three Freeze-Pump-Thaw cycles.
      
  • Irradiation:

    • Batch: Use a Pyrex-filtered medium-pressure Hg lamp (cutoff

      
       nm) or 365 nm High-Power LEDs.
      
    • Flow: Pump solution through FEP tubing (0.75 mm ID) wrapped around a 365 nm LED module. Set flow rate for a residence time of 10–20 minutes.

  • Workup:

    • Concentrate under reduced pressure.

    • Purify via flash chromatography. Note: Cyclobutanols are sensitive to acid; use neutral silica or alumina if possible.

References

  • Solvent Effects in Norrish Type II

    • Griesbeck, A. G., et al. "Solvent effects on the stereoselectivity of the photochemical cyclization of alpha-amino ketones." Journal of Organic Chemistry.
    • (Validation of solvent polarity impact on cyclization ratios).

  • Paternò-Büchi Stereoselectivity

    • D'Auria, M. "The Paternò-Büchi reaction: a comprehensive review." Photochemical & Photobiological Sciences.
    • (Mechanistic details on exciplex control).

  • Flow vs.

    • Elliott, L. D., et al. "Batch versus Flow Photochemistry: A Revealing Comparison of Yield and Productivity."[1] Chemistry - A European Journal.

    • (Quantitative comparison of photon efficiency).

  • Mechanistic Overview (Yang Cyclization)

    • Wagner, P. J. "Type II Photoelimination and Photocyclization of Ketones." Accounts of Chemical Research.
    • (Foundational text on the 1,4-biradical mechanism).

Sources

Reference Data & Comparative Studies

Validation

Comparative study of cyclobutyl vs. cyclopentyl ketones in drug synthesis

Executive Summary: The "Small Ring" Dilemma In modern drug discovery, the transition from "flat" aromatic scaffolds to saturated, three-dimensional architectures—often termed "escaping flatland"—is a critical strategy fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Small Ring" Dilemma

In modern drug discovery, the transition from "flat" aromatic scaffolds to saturated, three-dimensional architectures—often termed "escaping flatland"—is a critical strategy for improving solubility and target specificity. Cyclobutyl (C4) and cyclopentyl (C5) ketones represent two pivotal, yet distinct, chemical spaces.

While often treated interchangeably as "hydrophobic spacers," their behaviors in biological systems and synthetic flasks are radically different. The cyclobutyl ring, with its high strain (~26.3 kcal/mol) and rigid "puckered" conformation, offers unique metabolic stability and vectoral alignment. The cyclopentyl ring, with significantly lower strain (~7.4 kcal/mol) and flexible "envelope" conformation, provides a more adaptable fit but often introduces metabolic liabilities.

This guide provides a technical comparison to assist medicinal chemists in selecting the optimal scaffold.

Structural & Physical Property Analysis[1][2]

The fundamental difference lies in ring strain and conformational dynamics . This dictates both the synthetic reactivity (e.g., susceptibility to ring opening) and the binding affinity (entropic penalty upon binding).

Table 1: Physicochemical Comparison
FeatureCyclobutyl Ketone (C4)Cyclopentyl Ketone (C5)Impact on Drug Design
Ring Strain Energy ~26.3 kcal/mol~7.4 kcal/molC4 is highly reactive to nucleophiles; C5 is stable.
Bond Angles ~88° (C-C-C)~108° (C-C-C)C4 alters vector geometry significantly compared to sp³ ideal.
Conformation Rigid "Puckered" (Butterfly)Flexible "Envelope" / "Twist"C4 acts as a rigid linker; C5 incurs higher entropic penalty in binding.
C-C Bond Length 1.56 Å (Longer)1.54 Å (Standard)C4 bonds are weaker, prone to radical cleavage/oxidation.
LogP (Lipophilicity) Lower (generally)HigherC4 often improves solubility profile vs. C5.
Metabolic Fate Ring hydroxylation / CleavageRing hydroxylation (often C3/C4)C4 can block metabolic soft spots better than C5.

Medicinal Chemistry: Bioisosterism & Metabolism[1][3][4]

The "Magic Ring" Effect

Replacing a gem-dimethyl group or a phenyl ring with a small cycloalkane is a standard bioisosteric replacement.

  • Cyclobutyl as a Phenyl Isostere: The C1-C3 distance in a puckered cyclobutane mimics the para-substitution vector of a benzene ring but without the

    
    -electron density, reducing HERG liability and improving 
    
    
    
    fraction (
    
    
    ).
  • Cyclopentyl as a Proline Mimic: Cyclopentyl ketones often mimic the steric bulk of proline residues in protease inhibitors (e.g., HCV NS3/4A inhibitors) but lack the hydrogen bond acceptor capability of the nitrogen.

Metabolic Stability Case Study

In comparative studies of fentanyl analogs (opioid receptor agonists), the metabolic profiles differ drastically based on ring size (Watanabe et al., 2017).

  • Cyclopentyl Fentanyl: Undergoes extensive hydroxylation at the C3/C4 positions of the ring due to the accessibility of the methylene hydrogens.

  • Cyclobutyl Fentanyl: Shows increased resistance to ring hydroxylation. The high s-character of the C-H bonds in strained rings (Walsh orbitals) makes them less prone to CYP450-mediated hydrogen abstraction compared to the secondary carbons of cyclopentane.

Decision Logic: Selection Framework

The following decision tree illustrates the logical flow for selecting between C4 and C5 scaffolds based on SAR (Structure-Activity Relationship) needs.

SelectionLogic cluster_0 Key Differentiator Start Start: Scaffold Selection Constraint Is conformational rigidity required? Start->Constraint Metabolism Is the site a metabolic hot spot? Constraint->Metabolism No (Flexible fit ok) Vector Required Vector Angle? Constraint->Vector Yes (Lock conformation) SelectC4 Select Cyclobutyl (C4) (Rigid, Metabolically Stable) Metabolism->SelectC4 Yes (Block CYP450) SelectC5 Select Cyclopentyl (C5) (Flexible, Standard Linker) Metabolism->SelectC5 No (Stable site) Vector->SelectC4 ~90° (Acute) Vector->SelectC5 ~109° (Tetrahedral)

Figure 1: Decision matrix for selecting between cyclobutyl and cyclopentyl scaffolds based on structural and metabolic requirements.

Synthetic Methodologies

Synthesizing these rings requires distinct strategies. Cyclobutanones often require cycloadditions due to strain, while cyclopentanones are accessible via classic diester condensations or ring expansions.

Protocol A: Synthesis of Cyclobutyl Ketones via [2+2] Cycloaddition

This method is preferred for generating substituted cyclobutanones with high regiocontrol.

Mechanism: Reaction of a ketene (generated in situ) with an olefin. Reagents: Trichloroacetyl chloride, Zinc dust, Olefin, DME (Dimethoxyethane).

Step-by-Step Protocol:

  • Activation: In a flame-dried 3-neck flask under

    
    , suspend activated Zinc dust (2.0 equiv) in anhydrous DME.
    
  • Addition: Add the target olefin (1.0 equiv). Heat the mixture to reflux.

  • Ketene Generation: Dropwise add a solution of trichloroacetyl chloride (1.2 equiv) in DME over 1 hour. Note: The vigorous reaction generates dichloroketene in situ.

  • Cycloaddition: Continue reflux for 4 hours. The [2+2] cycloaddition occurs, yielding the

    
    -dichlorocyclobutanone.
    
  • Dehalogenation (Optional): To access the parent ketone, treat the crude product with Zinc dust in acetic acid at room temperature for 12 hours.

  • Workup: Filter zinc salts, neutralize with saturated

    
    , and extract with 
    
    
    
    .

Validation:

  • IR Spectroscopy: Look for the characteristic strained carbonyl stretch at ~1780

    
     (significantly higher than cyclopentanone's ~1740 
    
    
    
    ).
Protocol B: Ring Expansion (C4 C5)

A powerful strategy to screen both ring sizes is to synthesize the C4 ketone and chemically expand it to the C5 ketone using the Tiffeneau-Demjanov rearrangement . This ensures identical substitution patterns are maintained for SAR comparison.

Workflow Diagram:

RingExpansion C4_Ketone Cyclobutanone (Starting Material) Intermediate Beta-Amino Alcohol (via Cyanosilylation) C4_Ketone->Intermediate 1. TMSCN, ZnI2 2. LiAlH4 Diazonium Diazonium Species (Unstable) Intermediate->Diazonium NaNO2, AcOH (Tiffeneau-Demjanov) C5_Ketone Cyclopentanone (Expanded Product) Diazonium->C5_Ketone 1,2-Shift (-N2)

Figure 2: Synthetic pathway for expanding a cyclobutyl scaffold to a cyclopentyl scaffold to create matched molecular pairs.

Step-by-Step Protocol (Tiffeneau-Demjanov):

  • Cyanosilylation: Treat cyclobutanone (1 mmol) with TMSCN (1.2 mmol) and catalytic

    
     to form the cyanohydrin ether.
    
  • Reduction: Reduce with

    
     in THF to yield the 
    
    
    
    -amino alcohol (1-(aminomethyl)cyclobutanol).
  • Rearrangement: Dissolve the amino alcohol in aqueous acetic acid. Cool to 0°C.

  • Diazotization: Add

    
     (1.1 equiv) dropwise. The amine forms a diazonium ion, which spontaneously rearranges via a 1,2-alkyl shift, expanding the ring to release strain.
    
  • Isolation: The product is the homologous cyclopentanone.

Conclusion

For the Senior Application Scientist, the choice between cyclobutyl and cyclopentyl ketones is never arbitrary.

  • Choose Cyclobutyl (C4) when you need to introduce metabolic hardness, lower lipophilicity, or lock a pharmacophore in a specific vector (puckered geometry). Be wary of the high carbonyl reactivity (electrophilicity) in covalent inhibitor designs.

  • Choose Cyclopentyl (C5) when you require a flexible, "space-filling" hydrophobic moiety that mimics proline or standard alkyl chains, provided the metabolic liability at C3/C4 is managed.

References

  • Cyclobutanes in Drug Candid

    • Source: Tales, R. H., et al. (2021).
    • (Verified via NIH/PubMed)

  • Metabolic Profiling of Ring Analogs

    • Source: Watanabe, S., et al. (2017). "Correlations between metabolism and structural elements of alicyclic fentanyl analogs." Forensic Toxicology.
  • Ring Strain and Reactivity

    • Source: Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry.
  • Tiffeneau-Demjanov Rearrangement Methodology

    • Source: Smith, P. A. S., & Baer, D. R. (1960). "The Demjanov and Tiffeneau-Demjanov Ring Expansions." Organic Reactions.[1][2][3][4][5][6]

  • Cyclobutyl Synthesis via [2+2] Cycloaddition

    • Source: Danheiser, R. L., et al. (1990). "Synthesis of Cyclobutanones via [2+2] Cycloaddition." Organic Syntheses.

Sources

Comparative

A Comparative Guide to the Norrish-Yang Reaction: Cyclobutyl 3-Methoxyphenyl Ketone vs. Other Aryl Ketones

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the Norrish-Yang reaction stands as a powerful photochemical tool for the construction of complex cyclic ar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Norrish-Yang reaction stands as a powerful photochemical tool for the construction of complex cyclic architectures. This intramolecular hydrogen abstraction and subsequent cyclization of ketones has been pivotal in the synthesis of natural products and medicinally relevant scaffolds.[1][2] This guide provides a detailed comparative analysis of the Norrish-Yang reactivity of cyclobutyl 3-methoxyphenyl ketone against other common aryl ketones, namely acetophenone and benzophenone, offering insights into the structural and electronic factors that govern reaction efficiency and product distribution.

The Norrish-Yang Reaction: A Mechanistic Overview

The Norrish-Yang reaction is a photochemical process that typically proceeds from the triplet excited state of a ketone.[1] Upon absorption of UV light, the ketone is promoted to an excited singlet state (S₁), which then undergoes efficient intersystem crossing (ISC) to the more stable triplet state (T₁). This triplet species behaves like a diradical and can abstract a γ-hydrogen atom through a six-membered transition state, forming a 1,4-biradical intermediate. This biradical can then undergo one of two competing pathways: cyclization to form a cyclobutanol (the Yang cyclization product) or cleavage to yield an enol and an alkene (Norrish Type II fragmentation).[1][2]

Norrish_Yang_Mechanism Ketone Aryl Ketone (S₀) ExcitedSinglet Excited Singlet (S₁) Ketone->ExcitedSinglet ExcitedTriplet Excited Triplet (T₁) ExcitedSinglet->ExcitedTriplet ISC Biradical 1,4-Biradical ExcitedTriplet->Biradical γ-H abstraction Cyclobutanol Cyclobutanol (Yang Product) Biradical->Cyclobutanol Cyclization Cleavage Cleavage Products (Norrish Type II) Biradical->Cleavage Fragmentation

Caption: Generalized mechanism of the Norrish-Yang reaction.

Comparative Photochemical Behavior

The propensity of an aryl ketone to undergo a Norrish-Yang reaction is highly dependent on its structure. Here, we compare cyclobutyl 3-methoxyphenyl ketone with two archetypal aryl ketones, acetophenone and benzophenone.

Cyclobutyl 3-Methoxyphenyl Ketone: A Case for Efficient Cyclization

Cyclobutyl aryl ketones are predisposed to undergo the Norrish-Yang reaction due to the presence of readily abstractable γ-hydrogens on the cyclobutyl ring. The reaction of cyclobutyl phenyl ketone, for instance, is known to yield bicyclo[1.1.1]pentan-2-ol derivatives, which are valuable building blocks in medicinal chemistry.[3][4]

The presence of a methoxy group on the aromatic ring, as in cyclobutyl 3-methoxyphenyl ketone, is expected to influence the reaction in several ways:

  • Electronic Effects: The electron-donating methoxy group can affect the energy and character of the n,π* and π,π* triplet states, which can, in turn, influence the rate of γ-hydrogen abstraction.[5][6] Studies on substituted acetophenones have shown that such substituents can alter the triplet state reactivity.[5][6]

  • Reactivity Precedent: The photochemical behavior of α-adamantyl-p-methoxyacetophenone demonstrates that methoxy-substituted aryl ketones can undergo efficient Norrish-Yang cyclization.[7]

Acetophenone and Benzophenone: A Contrast in Reactivity

Acetophenone and benzophenone represent the other end of the reactivity spectrum for the Norrish-Yang reaction.

  • Acetophenone: Lacking γ-hydrogens, acetophenone is incapable of undergoing the intramolecular hydrogen abstraction required for the Norrish-Yang reaction.[2] Upon photoexcitation, acetophenone primarily functions as a photosensitizer, transferring its triplet energy to other molecules.[8]

  • Benzophenone: Similar to acetophenone, benzophenone does not possess γ-hydrogens and therefore does not undergo the Norrish-Yang reaction. It is a highly efficient photosensitizer and is often used in photochemical reactions to initiate reactions in other molecules.[2]

The table below summarizes the expected photochemical behavior of the three ketones.

KetoneStructurePresence of γ-HydrogensExpected Norrish-Yang ReactivityPrimary Photochemical Process
Cyclobutyl 3-methoxyphenyl ketoneCyclobutyl 3-methoxyphenyl ketoneYesHighNorrish-Yang Cyclization
AcetophenoneAcetophenoneNoNonePhotosensitization
BenzophenoneBenzophenoneNoNonePhotosensitization

Experimental Protocols

To empirically compare the photochemical reactivity of these ketones, the following experimental protocols are provided.

Synthesis of Cyclobutyl 3-Methoxyphenyl Ketone

The target ketone can be synthesized via a Friedel-Crafts acylation of anisole with cyclobutanecarbonyl chloride.[9][10]

Synthesis_Workflow Anisole Anisole Reaction Friedel-Crafts Acylation Anisole->Reaction CyclobutanecarbonylChloride Cyclobutanecarbonyl Chloride CyclobutanecarbonylChloride->Reaction LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Cyclobutyl 3-methoxyphenyl Ketone Purification->Product

Caption: Workflow for the synthesis of cyclobutyl 3-methoxyphenyl ketone.

Step-by-Step Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add cyclobutanecarbonyl chloride (1.0 eq.) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of anisole (1.0 eq.) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford cyclobutyl 3-methoxyphenyl ketone.

Comparative Photolysis Experiment

Materials:

  • Cyclobutyl 3-methoxyphenyl ketone

  • Acetophenone

  • Benzophenone

  • Spectroscopic grade benzene (or other suitable solvent)

  • Photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to filter out wavelengths below 290 nm)

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • High-performance liquid chromatograph (HPLC) for quantitative analysis

Procedure:

  • Prepare 0.1 M solutions of each ketone in benzene in separate quartz photoreactor tubes.

  • Degas each solution by bubbling with nitrogen or argon for 30 minutes to remove oxygen, which can quench the triplet excited state.

  • Irradiate the samples in the photochemical reactor for a set period (e.g., 24 hours).

  • After irradiation, analyze the product mixture by GC-MS to identify the photoproducts.

  • Quantify the consumption of the starting material and the formation of products using HPLC with an internal standard.

Quantum Yield Determination

The quantum yield (Φ) of the Norrish-Yang reaction for cyclobutyl 3-methoxyphenyl ketone can be determined relative to a chemical actinometer, such as potassium ferrioxalate.

Procedure:

  • Actinometry: Irradiate a solution of potassium ferrioxalate in the same photochemical setup to determine the photon flux of the lamp.

  • Sample Irradiation: Irradiate a degassed solution of cyclobutyl 3-methoxyphenyl ketone of known concentration for a time that results in low conversion (<10%).

  • Analysis: Quantify the amount of product formed using HPLC.

  • Calculation: The quantum yield is calculated using the following formula:

    Φ = (moles of product formed) / (moles of photons absorbed)

Expected Outcomes and Discussion

  • Cyclobutyl 3-methoxyphenyl ketone: This compound is expected to undergo the Norrish-Yang reaction to form the corresponding bicyclo[1.1.1]pentan-2-ol derivative. The quantum yield of this reaction may be influenced by the methoxy substituent, and a detailed analysis would be required to determine if it enhances or diminishes the efficiency compared to the unsubstituted cyclobutyl phenyl ketone.

  • Acetophenone and Benzophenone: No Norrish-Yang products are expected from the irradiation of these ketones. The primary observation will be the recovery of the starting material, confirming their photostability under these conditions with respect to this specific reaction pathway.

Conclusion

This guide provides a framework for understanding and experimentally comparing the Norrish-Yang reactivity of cyclobutyl 3-methoxyphenyl ketone with that of acetophenone and benzophenone. The structural requirement of accessible γ-hydrogens is the key determinant for this reaction, making cyclobutyl aryl ketones prime candidates for this powerful cyclization. The electronic influence of the methoxy substituent presents an interesting avenue for further investigation into tuning the efficiency and selectivity of the Norrish-Yang reaction. The provided protocols offer a starting point for researchers to explore these photochemical transformations and harness their synthetic potential in the development of novel molecules.

References

  • Neto, A. S., et al. (2021). Photochemistry of α-adamantyl-p-methoxyacetophenone: A study of the Norrish type II and Yang cyclization reactions. Journal of Photochemistry and Photobiology A: Chemistry, 411, 113207.
  • Pearson, D. E., & Buehler, C. A. (1974).
  • Hoffmann, M. R., et al. (2021). Diversity with Light: Photoreaction Pathways and Products of Butyrophenone.
  • Yang, N. C., & Dusenbery, R. L. (1968). Correlation between the photochemical reactivity and the nature of excited states of acetophenone and substituted acetophenones. Journal of the American Chemical Society, 90(21), 5899-5900.
  • Griesbeck, A. G., et al. (2012). Reaction mechanism in crystalline solids: kinetics and conformational dynamics of the Norrish type II biradicals from α-adamantyl-p-methoxyacetophenone. Journal of the American Chemical Society, 134(4), 2355-2363.
  • Stadler, E., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(5), 575-583.
  • Horiba Scientific. (n.d.). A Guide to Measuring Fluorescence Quantum Yields. Retrieved from [Link]

  • Pouységu, L., et al. (2010). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • Turro, N. J., et al. (2010). Modern molecular photochemistry of organic molecules. University Science Books.
  • Griesbeck, A. G., & Heckroth, H. (2002). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. Journal of the American Chemical Society, 124(3), 396-403.
  • Wagner, P. J., & Kemppainen, A. E. (1972). Photochemistry of alkyl phenyl ketones. Type II photoelimination and photocyclization. Journal of the American Chemical Society, 94(21), 7495-7499.
  • Fleming, S. A. (2011). A Study of Norrish Type II Reactions of Aryl Alkyl Ketones Included within Zeolites. Accounts of Chemical Research, 44(8), 646-656.
  • Norrish, R. G. W., & Yang, N. C. (1958). Photochemical Reactions of Ketones in Solution. Journal of the American Chemical Society, 80(11), 2913-2914.
  • Wessig, P., & Mühling, O. (2009). The Norrish–Yang Reaction. In Photochemical Key Steps in Organic Synthesis (pp. 1-36). Springer, Berlin, Heidelberg.
  • Chen, Y., et al. (2016). The past, present, and future of the Yang reaction. Organic & Biomolecular Chemistry, 14(37), 8641-8647.
  • Beilstein Journals. (2023). Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis. Retrieved from [Link]

  • Scaiano, J. C. (1982). Photochemistry of ketones in solution. CRC Handbook of Organic Photochemistry.
  • Olah, G. A. (Ed.). (2008). Friedel-Crafts and related reactions (Vol. 1). John Wiley & Sons.

Sources

Validation

Assessing the Bioisosteric Replacement of a Phenyl Group with a Cyclobutane Moiety: A Technical Comparison Guide

Executive Summary: Escaping Flatland For decades, the planar, sp2-hybridized phenyl ring has been the workhorse of medicinal chemistry, primarily due to its synthetic accessibility and predictable stacking interactions....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

For decades, the planar, sp2-hybridized phenyl ring has been the workhorse of medicinal chemistry, primarily due to its synthetic accessibility and predictable


 stacking interactions. However, the over-reliance on flat aromatic systems frequently leads to "brick dust" molecules characterized by poor aqueous solubility, high lipophilicity, and significant metabolic liabilities[1].

As drug discovery shifts toward more complex, three-dimensional chemical space, the cyclobutane moiety has emerged as a compelling non-classical bioisostere for the phenyl ring. By replacing a flat arene with a puckered, sp3-rich carbocycle, medicinal chemists can fundamentally alter a molecule's physicochemical properties—improving solubility and metabolic stability—while maintaining the precise spatial orientation (exit vectors) required for target engagement[1]. This guide objectively compares the performance of cyclobutane against traditional phenyl rings, supported by experimental data and validated laboratory protocols.

Mechanistic Rationale: The Causality of Cyclobutane Substitution

The decision to replace a phenyl ring with a cyclobutane is driven by three core mechanistic principles:

  • Structural Geometry & Fsp3: Unlike the flat benzene ring, cyclobutane adopts a puckered "butterfly" conformation with a dihedral angle of approximately 25–30°. This three-dimensionality increases the fraction of sp3-hybridized carbons (Fsp3). Higher Fsp3 disrupts the flat crystal lattice packing energy of the molecule, which is a primary causal factor in improving aqueous solubility[1].

  • Preservation of Exit Vectors: The substitution pattern on the cyclobutane ring dictates its bioisosteric utility. A 1,3-disubstituted cyclobutane effectively mimics the linear geometry of a para-substituted benzene, whereas a 1,2-disubstituted cyclobutane provides exit vectors analogous to an ortho-substituted phenyl ring[1].

  • Metabolic Shielding: Phenyl rings are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, which readily form reactive arene oxides (epoxidation) or hydroxylated metabolites. Cyclobutanes lack these vulnerable sp2 C-H bonds. The increased bond dissociation energy of the strained sp3 C-H bonds in cyclobutane often results in a lower intrinsic clearance (

    
    )[2].
    

BioisostereLogic Start Identify Phenyl Ring Liabilities Metabolism High CYP450 Oxidation Start->Metabolism Solubility Poor Aqueous Solubility (Flat 2D) Start->Solubility Cyclobutane Cyclobutane Substitution (Increase Fsp3, 3D Puckered) Metabolism->Cyclobutane Solubility->Cyclobutane Outcome1 Reduced Aromatic Pi-Pi Stacking Cyclobutane->Outcome1 Outcome2 Altered Exit Vectors (1,2- vs 1,3-disubstituted) Cyclobutane->Outcome2

Logical decision tree for replacing a phenyl ring with a cyclobutane bioisostere.

Objective Comparative Performance Data

Bioisosteric replacement is highly context-dependent. While cyclobutane can resolve metabolic issues, the loss of critical


 interactions can sometimes abrogate target affinity, and the inherent lipophilicity of carbocycles must be carefully managed.
Table 1: Fundamental Physicochemical Comparison
PropertyPhenyl Ring (Baseline)Cyclobutane BioisostereMechanistic Causality
Geometry Planar (2D), sp2 hybridizedPuckered (3D), sp3 hybridizedThe "butterfly" conformation alters spatial volume, reducing flat hydrophobic stacking and improving Fsp3.
Metabolic Stability Susceptible to CYP450 oxidationResistant to arene oxidationLack of sp2 C-H bonds prevents traditional arene oxide formation, generally lowering

.
Target Affinity Driven by

/ cation-

bonds
Driven by shape complementarity3D structure better fills hydrophobic pockets, but affinity drops if the target strictly requires

-interactions.
Table 2: Quantitative Case Studies in Lead Optimization

The following data summarizes real-world outcomes where a phenyl ring was directly replaced by a cyclobutane moiety during drug development:

Drug ContextOriginal ScaffoldBioisosteric ReplacementQuantitative Impact & Outcome
Nav1.7 Inhibitor [3]Phenyl Ring (Compound 43)Cyclobutane (Compound 44)Negative Outcome: Detrimental to bioactivity. While clearance was reduced and permeability maintained, the loss of the aromatic ring destroyed critical binding interactions.
PDE2 Ligand [2]Phenyl RingCyclobutane (Compound 36)Mixed Outcome: Maintained high target potency. However, excessive lipophilicity (LogP = 5.3) led to limited aqueous solubility and extensive secondary metabolism.
ortho-Phenyl Mimic [4]ortho-Substituted Phenyl2-Oxabicyclo[2.1.1]hexane (Embedded Cyclobutane)Positive Outcome: The embedded cyclobutane provided perfect ortho-exit vectors, while the added ether oxygen successfully mitigated lipophilicity, enhancing overall solubility.

Experimental Workflows & Validating Protocols

To objectively evaluate the success of a cyclobutane bioisostere, rigid experimental protocols must be utilized. Below are the self-validating methodologies for synthesizing the moiety and evaluating its metabolic stability.

Protocol A: Photochemical [2+2] Cycloaddition for Cyclobutane Synthesis

Thermal [2+2] cycloadditions of unactivated alkenes are symmetry-forbidden by Woodward-Hoffmann rules. To construct the strained cyclobutane ring, photochemical excitation is required[4].

  • Reaction Preparation: Dissolve the alkene precursor in a degassed, aprotic solvent (e.g., acetonitrile) to prevent reactive oxygen species from quenching the reaction.

  • Photosensitizer Addition: Introduce a triplet sensitizer (e.g., benzophenone). Causality: The sensitizer absorbs UV light, undergoes intersystem crossing to the triplet state, and transfers this energy to the substrate, bypassing the thermal symmetry barrier[4].

  • Irradiation: Irradiate the mixture using a 368 nm UV light source in a continuous flow reactor at room temperature to ensure uniform photon flux.

  • Isolation: Monitor conversion via LC-MS. Upon completion, concentrate the mixture and purify via flash chromatography to isolate the highly strained cyclobutane derivative.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To prove that the cyclobutane replacement successfully shielded the molecule from CYP450 oxidation, an HLM assay is utilized to calculate intrinsic clearance (


).
  • Incubation Mixture: Combine Human Liver Microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4). Causality: The 0.5 mg/mL protein concentration ensures pseudo-first-order kinetics without excessive non-specific protein binding masking the true clearance rate.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction. Causality: NADPH is the obligate electron donor for CYP450 enzymes. A parallel negative control without NADPH is strictly required; this self-validates the assay by differentiating true CYP-mediated metabolism from inherent chemical instability in the buffer.

  • Time-Course Quenching: At exactly t = 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely, while precipitating microsomal proteins to protect the LC-MS/MS column.

  • Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and 
    
    
    
    .

HLMWorkflow Prep Prepare 1 µM Compound in Buffer HLM Add HLM (0.5 mg/mL protein) Prep->HLM NADPH Initiate with NADPH (CYP450 Cofactor) HLM->NADPH Quench Quench with Cold MeCN at t=0, 5, 15, 30, 60 min NADPH->Quench Analyze LC-MS/MS Analysis & CL_int Calculation Quench->Analyze

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

References

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR Source: ACS Publications / NIH URL:3

  • New sp3-Rich Isosteres of the Phenyl Ring with Enhanced Physicochemical Properties: 2-Oxabicyclo[2.1.1]hexanes Source: Nature Chemistry / Thieme Connect URL:4

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: NIH / PMC URL:2

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene Source: NIH / PMC URL:1

Sources

Comparative

Kinetic studies of the Norrish-Yang cyclization of methoxy-substituted ketones

[1] Executive Summary This guide provides a technical comparison of the kinetic performance of methoxy-substituted ketones in Norrish-Yang cyclization against unsubstituted and electron-deficient alternatives. For resear...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison of the kinetic performance of methoxy-substituted ketones in Norrish-Yang cyclization against unsubstituted and electron-deficient alternatives. For researchers in drug discovery, the Norrish-Yang reaction offers a photochemical route to high-value cyclobutanol scaffolds—structural motifs increasingly relevant in peptidomimetics and transition-state inhibitors.

Key Insight: While methoxy substituents (electron-donating groups) typically reduce the quantum efficiency of the reaction compared to unsubstituted analogs due to state mixing (


 vs. 

), they significantly alter the chemoselectivity and stereochemical outcome. This guide details the kinetic trade-offs required to optimize this transformation.

Part 1: Mechanistic Architecture & State Mixing

The efficiency of the Norrish-Yang cyclization is governed by the population of the reactive triplet state.

  • The Driver: The reaction is initiated by the

    
     triplet state (
    
    
    
    ), which has the unpaired electron density on the oxygen atom necessary for
    
    
    -hydrogen abstraction.
  • The Inhibitor: Electron-donating groups (EDGs) like the methoxy (-OMe) group lower the energy of the unreactive

    
     triplet state (
    
    
    
    ).[1]
  • The Consequence: In

    
    -methoxyvalerophenone, the 
    
    
    
    and
    
    
    states are nearly isoenergetic. In polar solvents, the unreactive
    
    
    state becomes the lowest energy triplet (
    
    
    ), acting as an energy sink and drastically extending the triplet lifetime while lowering the reaction rate.
Diagram 1: Photophysical Pathway & State Equilibration

The following diagram illustrates the competitive relaxation pathways and the critical "State Mixing" equilibrium that defines the kinetics of methoxy-substituted ketones.

NorrishMechanism cluster_triplets Triplet Manifold (Equilibrium) GS Ground State (S0) S1 Singlet Excited (S1) GS->S1 hν (Excitation) ISC Intersystem Crossing (k_ISC) S1->ISC T_npi Reactive Triplet (3n,π*) ISC->T_npi T_pipi Unreactive Triplet (3π,π*) T_npi->T_pipi Fast Equilibrium (Solvent Dependent) BR 1,4-Biradical Intermediate T_npi->BR γ-H Abstraction (k_H) T_pipi->GS Non-radiative Decay (k_d) CB Cyclobutanol (Yang Cyclization) BR->CB k_cyc CL Alkene + Enol (Type II Cleavage) BR->CL k_elim

Caption: Kinetic pathway showing the equilibrium between reactive (n,π) and unreactive (π,π) triplet states, which is the rate-determining factor for methoxy-substituted substrates.

Part 2: Comparative Performance Guide

The following data compares the "Standard" (Valerophenone) against the "Methoxy-Variant" (


-Methoxyvalerophenone) and an "Electron-Deficient" variant (

-Cyanovalerophenone).
Table 1: Kinetic Parameters and Reactivity Profiles
ParameterValerophenone (Standard)

-Methoxyvalerophenone

-Cyanovalerophenone
Electronic Character ReferenceElectron Donor (EDG)Electron Withdrawing (EWG)
Lowest Triplet State

(Reactive)
Mixed


(Reactive)
Triplet Lifetime (

)
~4–5 ns100–500 ns (Solvent dependent)~20–30 ns
Rate Const. (

)

s


s


s

Quantum Yield (

)
~0.33< 0.10 (in polar solvents)~0.40
Solvent Sensitivity LowHigh (Polar solvents kill reactivity)Moderate
Major Product Elimination (Type II)Cyclization (Yang) (often favored)Elimination (Type II)
Performance Analysis
  • Reactivity: The methoxy derivative is significantly slower (2 orders of magnitude). This is not a defect but a feature for selectivity; slower kinetics allow for thermodynamic equilibration of the biradical, often enhancing stereoselectivity in the cyclization step.

  • Solvent Choice is Critical: For methoxy-substituted ketones, using non-polar solvents (Benzene, Cyclohexane) is mandatory to maintain reasonable reaction rates. In Methanol, the

    
     state is stabilized, dropping the quantum yield to near zero.
    

Part 3: Experimental Protocols

To validate these kinetics in your own lab, two distinct workflows are required: Laser Flash Photolysis (LFP) for rate constants and Steady-State Irradiation for product yields.

Protocol A: Nanosecond Laser Flash Photolysis (LFP)

Objective: Determine the triplet lifetime (


) and quenching rate constants (

).

Materials:

  • Excitation Source: Nd:YAG Laser (266 nm or 355 nm, 4-6 ns pulse width).

  • Detection: Xenon arc lamp (pulsed) with monochromator/PMT.

  • Solvent: Spectroscopic grade Acetonitrile or Benzene (Degassed).

Workflow:

  • Sample Prep: Prepare a

    
     M solution of the ketone. Absorbance at excitation wavelength should be ~0.3–0.5.
    
  • Degassing: Bubble with Argon for 20 minutes (Oxygen is a triplet quencher;

    
     M
    
    
    
    s
    
    
    ).
  • Excitation: Fire laser pulse.

  • Observation: Monitor transient absorption at 380–450 nm (characteristic of aromatic ketone triplets).

  • Data Fitting: Fit the decay trace to a mono-exponential function:

    
    .
    
  • Quenching Study (Optional): Add 1,3-pentadiene (quencher) in increasing concentrations. Plot

    
     vs. [Q] (Stern-Volmer) to verify triplet multiplicity.
    
Diagram 2: LFP Experimental Workflow

LFP_Workflow cluster_setup Optical Bench Setup Laser Nd:YAG Laser (Pump Pulse) Sample Quartz Flow Cell (Degassed) Laser->Sample Excitation (hv) Probe Xe Lamp (Probe Beam) Probe->Sample White Light Mono Monochromator Sample->Mono Transmitted Light PMT Photomultiplier Mono->PMT Selected λ Oscilloscope Digital Oscilloscope (Transient Recorder) PMT->Oscilloscope Voltage Signal Computer Kinetic Analysis (Exponential Fitting) Oscilloscope->Computer Decay Trace

Caption: Schematic of Nanosecond Laser Flash Photolysis setup for measuring triplet lifetimes.

Protocol B: Steady-State Product Analysis

Objective: Determine Quantum Yield (


) and Cyclization/Elimination Ratio.
  • Actinometry: Use Valerophenone in Benzene (

    
    ) as the reference standard.
    
  • Irradiation:

    • Light Source: 300W High-pressure Mercury lamp with Pyrex filter (

      
       nm).
      
    • Time: Irradiate until <10% conversion (to avoid secondary photolysis).

  • Analysis:

    • Add internal standard (e.g., Dodecane).

    • Analyze via GC-FID or

      
      H-NMR.
      
    • Cyclobutanol Signal: Look for multiplet signals at

      
       3.5–4.5 ppm (methine proton on ring).
      
    • Alkene Signal: Look for vinyl protons at

      
       5.0–6.0 ppm.
      

References

  • Wagner, P. J. (1976). "Type II Photoelimination and Photocyclization of Ketones." Accounts of Chemical Research, 4(5), 168–177.

  • Scaiano, J. C. (1982). "Laser Flash Photolysis Studies of the Reactions of Some 1,4-Biradicals." Accounts of Chemical Research, 15(8), 252–258.

  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.

  • Wagner, P. J., & Park, B. S. (1991). "Photoinduced Hydrogen Abstraction by Ketones: Substituent Effects." Organic Photochemistry, 11, 227.

Sources

Validation

Spectroscopic Analysis to Confirm the Structure of Cyclobutanol Intermediates

Executive Summary Cyclobutanol intermediates are critical structural motifs in the synthesis of complex natural products (e.g., Providencin) and strained pharmacophores. Their formation—often via Norrish Type II photocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutanol intermediates are critical structural motifs in the synthesis of complex natural products (e.g., Providencin) and strained pharmacophores. Their formation—often via Norrish Type II photocyclization or Kulinkovich-type reactions—introduces significant ring strain and stereochemical complexity.

Distinguishing cyclobutanols from isomeric ketones, open-chain alkenols, or determining their relative stereochemistry (cis vs. trans) is a notorious analytical bottleneck. Standard 1D NMR is frequently insufficient due to signal overlap and non-intuitive coupling constants caused by ring puckering.

This guide compares the Standard 1D Workflow against the Advanced Multi-Dimensional (2D) Workflow and Computational Validation (DFT) . We recommend a tiered approach: utilizing 2D NMR (HSQC/NOESY) as the primary elucidation tool, supported by DFT-GIAO calculations for unambiguous stereochemical assignment.

Part 1: The Analytical Challenge

The structural elucidation of cyclobutanols presents three specific spectroscopic hurdles:

  • Ring Puckering & Coupling Constants: Unlike the predictable chair conformations of cyclohexane (

    
     Hz), cyclobutane rings exist in a puckered "butterfly" conformation. This alters the Karplus relationship, often making 
    
    
    
    (approx. 8–11 Hz vs. 2–9 Hz), which is counter-intuitive to chemists trained on unstrained systems.
  • Isomeric Confusion: Cyclobutanols are often isomers of

    
    -hydrogen abstracted ketones or open-chain allylic alcohols. Mass spectrometry (MS) alone cannot distinguish these constitutional isomers.
    
  • Anisotropic Shielding: The magnetic anisotropy of the strained C-C bonds causes upfield shifts in

    
    C NMR, potentially overlapping with standard aliphatic signals.
    

Part 2: Methodological Comparison

We evaluate three distinct analytical tiers for confirming cyclobutanol structure.

Tier 1: Standard 1D NMR ( H, C) & IR

The baseline approach. Useful for initial screening but prone to false positives regarding stereochemistry.

  • Capabilities: Identifies the presence of the hydroxyl group and the general carbon count.

  • Limitations: Cannot definitively assign relative stereochemistry (cis/trans) due to flexible ring puckering averaging coupling constants.

  • Key Markers:

    • 
      C NMR:  Cyclobutanol 
      
      
      
      -carbon typically resonates at 65–75 ppm . Ring methylenes are shielded (15–35 ppm ).
    • 
      H NMR:  The 
      
      
      
      -proton (H-C-OH) appears at 3.8–4.5 ppm .
    • IR: Characteristic O-H stretch (3300–3400 cm

      
      ) and absence of C=O stretch (unless the molecule is a keto-alcohol).
      
Tier 2: Advanced 2D NMR (HSQC, HMBC, NOESY)

The recommended industry standard. Provides connectivity and spatial arrangement.

  • Capabilities: Establishes the carbon skeleton (HMBC) and relative stereochemistry (NOESY).

  • Mechanism:

    • HSQC: Correlates proton signals to their attached carbons, resolving the "crowded" aliphatic region (1.5–2.5 ppm).

    • NOESY/ROESY: The gold standard for cyclobutanes. A strong NOE correlation between the hydroxyl proton (or

      
      -proton) and a substituent confirms cis geometry.
      
  • Critical Protocol: Use a non-exchangeable solvent (e.g., DMSO-

    
     or Acetone-
    
    
    
    ) to visualize the OH proton coupling.
Tier 3: Computational Validation (DFT-GIAO)

The tie-breaker. Essential when NOE signals are ambiguous or ring flexibility averages the signals.

  • Capabilities: Predicts chemical shifts with high accuracy (<2 ppm error for

    
    C).
    
  • Workflow: Optimize geometry (B3LYP/6-31G*)

    
     Calculate NMR shielding (GIAO method).
    
  • Application: If Experimental Data matches "Calculated Isomer A" better than "Calculated Isomer B" (via DP4+ analysis), the structure is assigned with >99% confidence.

Summary Comparison Matrix
FeatureTier 1: 1D NMRTier 2: 2D NMR (NOESY)Tier 3: DFT-GIAO
Primary Utility Functional group checkStereochemistry & ConnectivityConfirmation of subtle isomers
Sample Req. < 1 mg2–10 mgN/A (Computational)
Time to Result 10 mins2–8 hours24–48 hours
Confidence Low (Constitutional only)High (Relative Stereochem)Very High (Absolute Config support)
Cost LowMediumHigh (Compute time/Expertise)

Part 3: Decision Workflow & Visualization

The following diagram illustrates the logical flow for a researcher encountering a potential cyclobutanol intermediate.

Cyclobutanol_Workflow Start Crude Reaction Mixture Screen Tier 1: 1D NMR (1H, 13C) + IR Start->Screen Decision1 Is OH present? Is C=O absent? Is C-alpha ~70ppm? Screen->Decision1 NotCyclo Open Chain / Ketone Isomer Decision1->NotCyclo No Tier2 Tier 2: 2D NMR Set (HSQC, HMBC, NOESY) Decision1->Tier2 Yes StereoCheck Are NOE signals definitive? Tier2->StereoCheck Assign Assign Relative Stereochemistry (cis/trans) StereoCheck->Assign Yes (Strong NOE) Tier3 Tier 3: DFT-GIAO Calculation (B3LYP/6-311+G**) StereoCheck->Tier3 No (Ambiguous) Final Final Structure Confirmation Assign->Final Tier3->Final

Figure 1: Decision matrix for the structural elucidation of cyclobutanol intermediates.

Part 4: Detailed Experimental Protocol

Sample Preparation (Critical Step)

Cyclobutanols are sensitive to acid-catalyzed rearrangement (ring expansion).

  • Solvent: Use Benzene-

    
      or DMSO-
    
    
    
    . Avoid CDCl
    
    
    if it is acidic (store over K
    
    
    CO
    
    
    to neutralize). Benzene-
    
    
    often provides better separation of methylene protons in the puckered ring.
  • Concentration: 10–20 mg in 0.6 mL solvent for optimal 2D acquisition.

Acquisition Parameters (Tier 2)
  • HSQC: Set spectral width to 0–100 ppm for

    
    C to capture the shielded ring carbons.
    
  • NOESY:

    • Mixing Time: 500–800 ms. (Cyclobutanes relax slowly; longer mixing times are needed to see the NOE).

    • Transients: Minimum 16 scans per increment.

Data Analysis (The "Butterfly" Effect)

When analyzing the NOESY spectrum, visualize the cyclobutane ring not as a flat square, but as a puckered butterfly.

  • Cis-1,3-disubstituted: The substituents are equatorial/axial. Look for NOE between the axial protons.

  • Vicinal Coupling (

    
    ): 
    
    • Measure

      
       values from the 1D proton spectrum or J-resolved 2D.
      
    • Rule of Thumb: In cyclobutanes,

      
       (6–10 Hz) is often larger  than 
      
      
      
      (2–6 Hz). Note: This is the reverse of the trend seen in cyclohexanes.

Part 5: Stereochemical Visualization

The following diagram visualizes the critical NOE correlations required to distinguish cis from trans isomers in a 1,2-disubstituted cyclobutanol.

NOE_Visualization cluster_cis Cis-Isomer (Strong NOE) cluster_trans Trans-Isomer (Weak/No NOE) C1_cis C1-OH H1_cis H (alpha) C1_cis->H1_cis bond C2_cis C2-R H2_cis H (beta) C2_cis->H2_cis bond H1_cis->H2_cis Strong Signal (Proximity < 3Å) C1_trans C1-OH H1_trans H (alpha) C1_trans->H1_trans bond C2_trans C2-R H2_trans H (beta_down) C2_trans->H2_trans bond H1_trans->H2_trans No Signal (Distance > 4Å)

Figure 2: NOE correlations in cis vs. trans cyclobutanol. The cis-isomer allows for strong through-space interaction.

References

  • General Spectral Data: National Institute of Standards and Technology (NIST). Cyclobutanol - Gas Phase and Condensed Phase Data. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Synthetic Application (Norrish Type II): Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes. The Journal of Organic Chemistry. [Link]

  • DFT Validation: Systematic investigation of DFT-GIAO NMR chemical shift prediction. Organic & Biomolecular Chemistry. [Link]

  • Natural Product Elucidation: Studies toward Providencin: The Furanyl-Cyclobutanol Segment. Organic Letters. [Link]

Sources

Comparative

Evaluating the Metabolic Stability of Cyclobutane-Containing Drug Candidates

Topic: Content Type: Publish Comparison Guide Introduction: The "Puckered" Shield in Modern Drug Design In the pursuit of optimizing drug-like properties, the "Escape from Flatland" initiative has driven medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

Introduction: The "Puckered" Shield in Modern Drug Design

In the pursuit of optimizing drug-like properties, the "Escape from Flatland" initiative has driven medicinal chemists to increase the fraction of saturated carbons (


) in drug candidates. Among the tools available, the cyclobutane ring  has emerged as a critical bioisostere.[1][2] Unlike the planar cyclopropane or the flexible cyclopentane, cyclobutane adopts a unique "puckered" (butterfly) conformation  with a bond angle of ~88° and a pucker angle of ~20-30°.

This structural rigidity does more than just orient substituents; it profoundly influences metabolic stability . By replacing metabolically labile gem-dimethyl groups or flexible alkyl chains with a cyclobutane ring, researchers can often blunt cytochrome P450 (CYP) oxidation while modulating lipophilicity (LogD).

This guide provides a technical framework for evaluating the metabolic stability of cyclobutane-containing moieties, comparing them against standard alternatives, and detailing the experimental protocols required to validate their performance.

Comparative Analysis: Cyclobutane vs. Bioisosteres[3]

When selecting a scaffold to block metabolic "soft spots," the choice often lies between a gem-dimethyl group, a cyclopropane ring, or a cyclobutane ring. The following comparison highlights why cyclobutane is often the superior choice for balancing stability and physicochemical properties.

Table 1: Physicochemical and Metabolic Profile Comparison
FeatureLinear Alkyl / Ethyl Gem-Dimethyl Cyclopropane Cyclobutane
Conformation Highly Flexible (Rotatable)Rigid (Tetrahedral)Planar (Rigid)Puckered (Butterfly)
Metabolic Liability High (Terminal/Sub-terminal oxidation)Moderate (Methyl oxidation)Low (Ring opening rare, but possible)Low (Steric shielding)
Lipophilicity (LogP) HighHigh (Increases LogP)ModerateModerate (Lower than gem-dimethyl)
Solubility LowLowModerateImproved
CYP450 Interaction Fits deep into pocketsMethyls accessibleStrain-induced reactivityShape prevents optimal Heme access
Mechanistic Insight: The "Metabolic Blocking" Effect

The metabolic superiority of cyclobutane often stems from steric hindrance and bond angle strain .

  • Steric Shielding: The puckered ring creates a bulkier exclusion volume than a linear chain, preventing the catalytic iron-oxo species of CYP450 from accessing the

    
    -carbons or the ring carbons themselves.
    
  • Lipophilicity Modulation: Replacing a gem-dimethyl group with a cyclobutane often lowers LogP slightly due to the "compacting" of hydrocarbon surface area, reducing non-specific hydrophobic binding to CYP active sites.

Visualizing the Metabolic Defense Mechanism

The following diagram illustrates how the cyclobutane scaffold alters the spatial arrangement of a drug molecule, preventing the "Lock and Key" fit required for rapid enzymatic oxidation compared to a flexible alkyl chain.

MetabolicBlocking cluster_0 Flexible Alkyl Chain (High Liability) cluster_1 Cyclobutane Scaffold (Metabolic Shield) Alkyl Linear Alkyl Group CYP_Active CYP450 Heme Center (Accessible) Alkyl->CYP_Active Fits Pocket Cyclobutane Cyclobutane Ring (Puckered/Rigid) Alkyl->Cyclobutane Bioisosteric Replacement Oxidation Rapid Hydroxylation CYP_Active->Oxidation e- Transfer CYP_Blocked CYP450 Heme Center (Sterically Hindered) Cyclobutane->CYP_Blocked Clash / Bad Fit Stable Metabolic Stability (Low Cl_int) CYP_Blocked->Stable No Reaction

Figure 1: Mechanistic comparison of CYP450 interaction between flexible alkyl chains and rigid cyclobutane scaffolds.

Experimental Protocol: Microsomal Stability Assay

To objectively evaluate the stability of a cyclobutane-containing candidate, a standard Human Liver Microsome (HLM) stability assay is required. This protocol ensures data integrity through rigorous controls.

Objective

Determine the Intrinsic Clearance (


) and Half-life (

) of the test compound in the presence of NADPH-fortified liver microsomes.
Materials
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

  • Controls:

    • High Clearance: Testosterone or Verapamil.

    • Low Clearance: Warfarin.

    • Negative Control: Incubation without NADPH (to rule out chemical instability).

Step-by-Step Workflow
  • Preparation (T-10 min):

    • Thaw microsomes on ice.

    • Prepare a 2X Master Mix : Dilute microsomes to 1.0 mg/mL in Phosphate Buffer (Final assay concentration will be 0.5 mg/mL).

    • Pre-warm Master Mix at 37°C for 5 minutes.

  • Compound Spiking (T-0):

    • Spike test compound (1 µM final concentration, <0.1% DMSO) into the Master Mix.

    • Critical Step: Immediately remove "Time 0" aliquot (50 µL) and dispense into Quench Solution (150 µL).

  • Reaction Initiation:

    • Add NADPH (1 mM final) to the remaining Master Mix to start the metabolic reaction.

  • Incubation & Sampling:

    • Incubate at 37°C with gentle shaking.

    • Withdraw 50 µL aliquots at specific time points: 5, 15, 30, 45, and 60 minutes .

    • Dispense immediately into Quench Solution plates.

  • Processing:

    • Centrifuge quench plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

    • Transfer supernatant to LC-MS/MS vials.

  • Analysis:

    • Quantify parent compound remaining via LC-MS/MS (MRM mode).

Data Calculation

Calculate the slope (


) of the natural log (ln) of % remaining vs. time.
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Visualizing the Assay Workflow

The following diagram outlines the logical flow of the stability assay, emphasizing the critical control points (Quenching and Separation) that ensure data validity.

AssayProtocol cluster_incubation Incubation Phase (37°C) Start Thaw Microsomes (Ice) Mix Prepare Master Mix (Microsomes + Buffer) Start->Mix Spike Spike Test Compound (1 µM) Mix->Spike Initiate Add NADPH (Start Reaction) Spike->Initiate Sampling Sample Aliquots (0, 5, 15, 30, 60 min) Initiate->Sampling Time Course Quench Quench with ACN + IS (Stop Metabolism) Sampling->Quench Immediate Transfer Spin Centrifuge (4000 rpm, 15 min) Quench->Spin Analyze LC-MS/MS Analysis (% Parent Remaining) Spin->Analyze Calc Calculate CL_int & t1/2 Analyze->Calc

Figure 2: Step-by-step workflow for the Microsomal Stability Assay.

Interpreting the Results

When analyzing the data for cyclobutane derivatives, look for the following trends to validate the design hypothesis:

  • Reduced

    
     vs. Alkyl Chain:  A successful cyclobutane bioisostere should show a statistically significant reduction in intrinsic clearance compared to its linear alkyl analog.
    
  • Metabolite Identification (MetID): If clearance remains high, perform MetID.

    • Observation: If oxidation occurs on the ring (hydroxylation), the ring puckering was insufficient to block the CYP heme.

    • Observation: If oxidation occurs on the substituents, the cyclobutane successfully acted as a scaffold, but the periphery needs optimization.

  • Solubility Check: Ensure that the cyclobutane substitution did not crash solubility (check LC-MS signal intensity at T=0 compared to a standard).

Acceptance Criteria (General Drug Discovery)
  • High Stability:

    
     (Ideal for once-daily dosing).
    
  • Moderate Stability:

    
    .
    
  • Low Stability:

    
     (Likely requires structural modification).
    

References

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022. Link[2]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 2021. Link

  • Microsomal stability assay for human and mouse liver microsomes. Protocols.io, 2024. Link

  • Directing the Metabolism of Drugs Away from CYP450. Pharmacology & Pharmacy, 2019.[3] Link

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry. Open Library, 2021. Link

Sources

Validation

Beyond Flatland: Benchmarking Synthetic Architectures for 1,3-Disubstituted Cyclobutanes

Executive Summary: The "Exit Vector" Challenge In medicinal chemistry, the shift from planar aromatics to saturated bioisosteres (the "Escape from Flatland") has crowned the cyclobutane ring as a critical scaffold. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Exit Vector" Challenge

In medicinal chemistry, the shift from planar aromatics to saturated bioisosteres (the "Escape from Flatland") has crowned the cyclobutane ring as a critical scaffold. However, the geometric isomerism of cyclobutanes presents a distinct challenge. While 1,2-disubstitution creates a "kinked" vector often unsuitable for replacing para-phenyl linkers, 1,3-disubstituted cyclobutanes offer a linear exit vector (approx. 180°) that mimics the spatial projection of a phenyl ring while lowering lipophilicity (LogP) and improving metabolic stability.

This guide benchmarks three distinct synthetic architectures for accessing these scaffolds, moving beyond traditional, non-selective photochemical methods. We evaluate them based on diastereomeric ratio (d.r.), scalability, and chemical space access.

Strategic Analysis of Synthetic Routes

Route A: Strain-Release Functionalization of Bicyclo[1.1.0]butanes (BCBs)[1][2][3][4]
  • The "New Standard" (2024-2025): Utilizing the immense strain energy (~66 kcal/mol) of the BCB core to drive ring opening.

  • Mechanism: Nucleophilic or radical attack at the bridgehead position typically triggers an inversion of configuration, leading to high 1,3-selectivity.

  • Best For: Accessing trans-1,3-disubstituted products and high Fsp³ fraction libraries.

Route B: Lewis Acid-Promoted [2+2] Cycloaddition
  • The "Robust Workhorse": A thermal alternative to erratic photochemical [2+2] reactions.

  • Mechanism: Reaction of electron-deficient allenoates with unactivated alkenes mediated by Aluminum or Boron Lewis acids.

  • Best For: Multigram scale-up of simple cores; creating "blank slate" scaffolds for further diversification.[1]

Route C: Diastereoselective Ketone Reduction (Process Control)
  • The "Cis-Selective" Specialist: Derived from the industrial synthesis of ROR-γt inverse agonists (e.g., TAK-828F).

  • Mechanism: Hydride reduction of cyclobutylidene derivatives.

  • Best For: Strictly cis-1,3-isomers where thermodynamic control favors the trans product.

Comparative Data Analysis

The following table summarizes the performance metrics of these routes based on recent literature benchmarks (2021–2025).

MetricRoute A: BCB Strain-Release Route B: Allenoate [2+2] Route C: Hydride Reduction
Primary Selectivity 1,3-Trans (>20:1 d.r.)1,3-Trans (variable, ~5:1 to >10:1)1,3-Cis (>99:1 d.r.)[2]
Atom Economy High (100% in addition reactions)High (Cycloaddition)Moderate (Requires stoichiometric reductant)
Substrate Scope Heteroarenes, Amines, PhosphinesTerminal Alkenes, StyrenesCyclic Ketones/Meldrum's Acid deriv.
Key Limitation Synthesis of BCB precursor requiredLewis-basic functional group intoleranceMulti-step precursor assembly
Scalability Moderate (Safety concerns with BCBs)High (Gram to Kilogram)High (Process validated)

Detailed Experimental Protocols

Protocol A: Ruthenium-Catalyzed C-H/C-C Functionalization (BCB Route)

Based on Chen et al., Nat.[3] Synth. 2025

Context: This protocol merges C-C bond scission of the BCB with remote C-H activation of heteroarenes, creating complex 1,3-architectures in a single step.

Reagents:

  • Substituted Bicyclo[1.1.0]butane (0.2 mmol)

  • Heteroarene (e.g., 2-phenylpyridine) (0.2 mmol)

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (2.5 mol%)

  • Additive: KPF₆ (20 mol%)

  • Solvent: 1,4-Dioxane (2.0 mL)

Workflow:

  • Setup: In a nitrogen-filled glovebox, charge a dried reaction tube with the Ru-catalyst, KPF₆, the BCB substrate, and the heteroarene.

  • Solvation: Add anhydrous 1,4-dioxane. Seal the tube.

  • Reaction: Heat the mixture to 100 °C for 16 hours. Note: The high temperature is required to overcome the activation energy for the C-H insertion step, despite the BCB strain.

  • Workup: Cool to room temperature. Filter through a short pad of celite (eluting with EtOAc) to remove the metal catalyst.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

Validation Check:

  • TLC: Monitor the disappearance of the BCB (high R_f) and appearance of the more polar cyclobutane.

  • NMR: Look for the disappearance of the characteristic BCB bridgehead protons (often ~1.5 ppm doublet) and the appearance of cyclobutane methine signals (~3.0-4.0 ppm).

Protocol B: Lewis Acid-Promoted [2+2] Cycloaddition

Based on Conner & Brown, J. Org. Chem.

Context: This method avoids the need for specialized photoreactors and generates the 1,3-substitution pattern directly from commercially available alkenes.

Reagents:

  • Phenyl 2,3-butadienoate (1.0 equiv)

  • Terminal Alkene (e.g., styrene derivative) (2.0 equiv)

  • Lewis Acid: EtAlCl₂ (1.0 M in hexanes, 1.0 equiv)

  • Solvent: CH₂Cl₂ (anhydrous)

Workflow:

  • Cryogenic Setup: Flame-dry a round-bottom flask and cool to -78 °C under Argon. Add CH₂Cl₂.

  • Addition: Add the phenyl allenoate and the alkene.

  • Catalysis: Dropwise add the EtAlCl₂ solution over 5 minutes. Critical: Rapid addition can cause exotherms that erode diastereoselectivity.

  • Equilibration: Stir at -78 °C for 2 hours, then slowly warm to room temperature over 4 hours.

  • Quench: Carefully quench with saturated aqueous Rochelle’s salt (potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously for 1 hour until layers clarify.

Mechanistic Visualization

The following diagrams illustrate the decision logic for selecting a route and the mechanistic divergence that dictates stereochemistry.

Cyclobutane_Synthesis_Logic Start Target: 1,3-Disubstituted Cyclobutane Q1 Desired Stereochemistry? Start->Q1 Trans Trans-Selective Q1->Trans Cis Cis-Selective Q1->Cis Q2 Substrate Availability? Trans->Q2 RouteC Method C: Ketone Reduction (Hydride Control) Cis->RouteC Thermodynamic Override BCB Access to BCB Precursor? Q2->BCB Alkene Simple Alkenes Available? Q2->Alkene RouteA Method A: BCB Strain Release (Ru or Cu Catalysis) BCB->RouteA Yes (High Complexity) RouteB Method B: Allenoate [2+2] (Lewis Acid) BCB->RouteB No Alkene->RouteB Scalable/Simple

Caption: Decision matrix for selecting the optimal synthetic route based on stereochemical requirements and substrate complexity.

BCB_Mechanism BCB Bicyclo[1.1.0]butane (Folded State) Transition Bridgehead Attack (Strain Release) BCB->Transition Nucleophile/Cat* Intermediate Cyclobutyl Carbinyl Radical/Anion Transition->Intermediate Inversion Product 1,3-Trans Cyclobutane (Relaxed Geometry) Intermediate->Product Trapping

Caption: Mechanistic flow of BCB ring opening. The "butterfly" inversion upon bridgehead attack dictates the 1,3-trans selectivity.

Expert Commentary & Causality

Why BCBs favor the 1,3-Trans isomer

The high diastereoselectivity observed in Method A is not accidental. Bicyclo[1.1.0]butanes possess a "puckered" geometry with a high degree of strain (~66 kcal/mol). When a radical or nucleophile attacks the bridgehead carbon (C1), the central C1-C3 bond breaks. To relieve the steric repulsion between the incoming group and the existing substituents, the ring undergoes a "butterfly" inversion. The subsequent trapping of the intermediate at C3 occurs from the face opposite the new substituent at C1, locking the system into the thermodynamically preferred trans-1,3-configuration.

The Role of Lewis Acids in [2+2]

In Method B , the Lewis Acid (EtAlCl₂) coordinates to the carbonyl of the allenoate, lowering the LUMO energy of the 2,3-double bond. This allows the reaction to proceed thermally at low temperatures (-78 °C), which is critical. Higher temperatures would allow rotation of the intermediate diradical/zwitterion, leading to mixtures of cis and trans isomers. The cryogenic conditions kinetically trap the initial adduct, preserving the stereochemistry dictated by the approach vector of the alkene.

References

  • Chen, S., et al. (2025).[4] "Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C-C cleavage and ruthenium-catalysed remote C-H activation."[3] Nature Synthesis.[3] Link

  • He, X., et al. (2025).[4] "Strain-Release-Driven 1,3-Halo-hydroxylamination of Bicyclo[1.1.0]butanes Enabled by Anomeric Amide Reagents." Organic Letters. Link

  • Conner, M. L., & Brown, M. K. (2016).[1] "Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition." The Journal of Organic Chemistry. Link

  • Kawai, T., et al. (2021).[2] "Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F." Organic Process Research & Development. Link

  • ResearchGate Review. (2025). "Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes." Link

Sources

Safety & Regulatory Compliance

Safety

Cyclobutyl 3-methoxyphenyl ketone proper disposal procedures

Comprehensive Operational Guide for the Safe Handling and Disposal of Cyclobutyl 3-methoxyphenyl ketone As a Senior Application Scientist, I frequently observe laboratories treating all organic ketones with a generalized...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide for the Safe Handling and Disposal of Cyclobutyl 3-methoxyphenyl ketone

As a Senior Application Scientist, I frequently observe laboratories treating all organic ketones with a generalized, "one-size-fits-all" disposal approach. However, specialized synthetic intermediates like Cyclobutyl 3-methoxyphenyl ketone require nuanced handling to maintain strict regulatory compliance and laboratory safety. This guide provides a self-validating, step-by-step operational protocol for the disposal of this specific compound, grounded in the standards and advanced chemical hygiene practices[1].

Physicochemical Profiling & Hazard Causality

To design a fail-safe disposal protocol, we must first understand the physicochemical properties that dictate the compound's behavior in waste streams. Cyclobutyl 3-methoxyphenyl ketone is a non-halogenated organic compound. Its high boiling point and lipophilicity mean it will not readily evaporate in a fume hood (prohibiting evaporative disposal, which is illegal under RCRA) and will phase-separate in aqueous waste, potentially creating concentrated, reactive micro-environments if improperly mixed[2].

Table 1: Physicochemical Properties & Waste Stream Implications

PropertyValue/DescriptorDisposal Causality & Implication
CAS Number 898790-44-8Unique identifier required for accurate waste manifesting and inventory tracking.
Molecular Formula C12H14ONon-halogenated; dictates routing to standard organic waste streams to minimize incineration costs.
Boiling Point 293.8ºC[2]Low volatility prevents passive evaporation. Must be physically transferred to liquid waste carboys.
Density 1.106 g/cm³[2]Denser than water; will form the bottom layer in biphasic aqueous waste, requiring vigorous agitation before sampling if phase separation occurs.
RCRA Classification Unlisted (Evaluated at source)Must be evaluated for characteristic hazards (e.g., D001 for ignitability) at the point of waste generation[3].

Self-Validating Check: Before proceeding with any disposal, verify the CAS number on your reagent bottle. If your specific derivative is halogenated (e.g., a fluorinated analog), this protocol must be aborted and redirected to halogenated waste procedures to prevent the generation of toxic dioxins during incineration.

Waste Routing & Segregation Logic

The fundamental rule of chemical waste management is segregation. Mixing incompatible wastes can lead to exothermic reactions, while mixing halogenated and non-halogenated wastes exponentially increases disposal costs due to differing incineration requirements.

WasteRouting Start Cyclobutyl 3-methoxyphenyl ketone Waste Generation CheckHalo Mixed with Halogenated Solvents? (e.g., DCM) Start->CheckHalo HaloWaste Halogenated Organic Waste Stream CheckHalo->HaloWaste Yes CheckAq Mixed with Aqueous Components? CheckHalo->CheckAq No Incineration RCRA-Permitted Incineration Facility HaloWaste->Incineration AqWaste Mixed Aqueous-Organic Waste Stream CheckAq->AqWaste Yes NonHalo Non-Halogenated Organic Waste Stream CheckAq->NonHalo No AqWaste->Incineration NonHalo->Incineration

Figure 1: Decision matrix for Cyclobutyl 3-methoxyphenyl ketone waste streams.

Step-by-Step Disposal Methodologies

All samples and reaction mixtures must be treated as potentially hazardous and managed in strict compliance with federal regulations[4]. Select the appropriate protocol based on your operational state.

Protocol A: Disposal of Pure Stock or Unused Reagent

Context: This applies to expired, degraded, or contaminated neat chemical.

  • Verification: Confirm the mass/volume of the unused Cyclobutyl 3-methoxyphenyl ketone. Ensure the original container's structural integrity is intact.

  • Labeling: Affix a standardized Hazardous Waste label. Under RCRA regulations, the label must explicitly state "Hazardous Waste" and list the specific chemical name—do not use abbreviations or structural formulas[1].

  • Containment: If the original container is compromised, transfer the chemical to a high-density polyethylene (HDPE) or amber glass waste carboy. Causality: Amber glass prevents potential UV-mediated degradation, while HDPE offers broad chemical compatibility.

  • Storage: Store in a designated Secondary Containment tray within a flammable storage cabinet until collection by the Environmental Health and Safety (EHS) team.

Protocol B: Disposal of Reaction Mixtures (Non-Halogenated)

Context: Post-reaction mixtures containing the ketone, typically dissolved in carrier solvents like ethyl acetate, hexane, or acetone.

  • Quenching: Ensure all reactive intermediates (e.g., organometallic reagents used in its synthesis) are fully quenched before waste consolidation. Causality: Unquenched reagents can cause pressure buildup, gas evolution, or fires in sealed waste carboys.

  • Compatibility Testing: Perform a small-scale compatibility test (1-2 mL) before adding the mixture to a bulk waste carboy. Observe for heat generation or bubbling.

  • Transfer: Use a grounded, dedicated funnel to transfer the mixture into the "Non-Halogenated Organic Waste" container. Causality: Grounding prevents static discharge, which is critical when handling flammable solvent carriers (such as like acetone or ethyl acetate)[5].

  • Documentation: Update the waste log attached to the carboy with the estimated concentration of Cyclobutyl 3-methoxyphenyl ketone and the exact carrier solvents. Self-Validating Check: Before sealing the waste carboy, monitor the container for 5 minutes. If the container feels warm to the touch or if bulging occurs, an exothermic reaction is taking place. Immediately vent the cap in a fume hood and alert EHS.

Protocol C: Spill Cleanup and Decontamination

Context: Accidental benchtop or fume hood spills.

  • Isolation: Evacuate personnel from the immediate area and ensure the fume hood sash is lowered to maximize face velocity.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Causality: Combustible absorbents like paper towels can ignite if the spill is inadvertently mixed with strong oxidizers.

  • Collection: Sweep the saturated absorbent using a non-sparking tool and place it into a solid hazardous waste bag or bucket.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution, followed by an ethanol wipe. Collect all contaminated wipes into the solid waste container.

  • Manifesting: Label the container as "Solid Hazardous Waste - Contaminated with Cyclobutyl 3-methoxyphenyl ketone" and request immediate EHS pickup.

Regulatory Compliance & Accumulation Logistics

Under the RCRA hazardous waste regulations, laboratories are responsible for determining if spent solvents and chemical mixtures are hazardous wastes at the point of generation[3]. While Cyclobutyl 3-methoxyphenyl ketone itself is not specifically listed as an F, K, P, or U waste, it becomes a regulated hazardous waste when mixed with characteristic wastes (e.g., ignitable solvents, D001) or F-listed spent solvents[5].

Table 2: RCRA Waste Accumulation & Storage Limits

Generator StatusMax Accumulation VolumeMax Time LimitCausality & Logistical Action
Satellite Accumulation Area (SAA) 55 Gallons (Total)N/A (Until full)Keep the waste carboy at or near the point of generation (e.g., inside the fume hood) under the control of the operator.
Acutely Hazardous (P-Listed) 1 QuartN/A (Until full)Cyclobutyl 3-methoxyphenyl ketone is not P-listed, but if mixed with P-listed waste, this strict limit applies[6].
Central Accumulation Area (CAA) Varies by Generator Size90 to 180 DaysEHS must remove containers no greater than 6 months from the accumulation start date to ensure institutional compliance[6].

References

  • Title: CYCLOBUTYL 3-METHOXYPHENYL KETONE CAS 898790-44-8 Properties Source: ChemSrc URL: [Link]

  • Title: RCRA addresses waste management, disposal and recycling Source: University of Houston-Clear Lake URL: [Link]

  • Title: EPA HAZARDOUS WASTE CODES Source: Western Kentucky University URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Disposal Guide - Research Safety Source: Northwestern University URL: [Link]

Sources

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